molecular formula C19H38ClNO4 B8088731 Lauroyl-L-carnitine-d3 (chloride)

Lauroyl-L-carnitine-d3 (chloride)

Cat. No.: B8088731
M. Wt: 383.0 g/mol
InChI Key: PDBBUDRTWRVCFN-NZDFJUHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauroyl-L-carnitine-d3 (chloride) is a useful research compound. Its molecular formula is C19H38ClNO4 and its molecular weight is 383.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lauroyl-L-carnitine-d3 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauroyl-L-carnitine-d3 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-NZDFJUHXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Quantitation of Lauroyl-L-carnitine (C12) in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Lauroyl-L-carnitine-d3 in Fatty Acid Metabolism Studies Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the high-stakes arena of metabolomics and newborn screening (NBS), the accuracy of acylcarnitine profiling determines the boundary between a missed diagnosis and a life-saving intervention. Lauroyl-L-carnitine (C12-carnitine) serves as a critical "bridge" biomarker, representing the metabolic hand-off between Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) activity.

This guide details the technical application of Lauroyl-L-carnitine-d3 (C12-d3) , the deuterated internal standard essential for correcting matrix effects and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. We will explore the mechanistic grounding of this analyte, provide a self-validating quantification protocol, and visualize the critical pathways involved.

Mechanistic Foundation: The C12 "Bridge"

To understand the utility of the d3-isotope, one must first understand the biological context of the native analyte.

The Carnitine Shuttle and Beta-Oxidation

Long-chain fatty acids cannot passively cross the mitochondrial inner membrane. They rely on the carnitine shuttle system (CPT1, CACT, CPT2). Once inside the matrix, beta-oxidation shortens the carbon chain in 2-carbon intervals.

  • VLCAD Activity: Handles chain lengths of C14 to C20.

  • MCAD Activity: Optimally handles C6 to C10.

  • The C12 Intermediate: Lauroyl-CoA (C12) is the transitional substrate. Accumulation of C12-carnitine often signals a bottleneck at the VLCAD step or an upstream accumulation from MCAD deficiency, though it is a primary marker for VLCAD deficiency when the C14:1/C12:1 ratio is skewed.

Why Lauroyl-L-carnitine-d3?

In quantitative mass spectrometry, "absolute" quantitation is a misnomer without Isotope Dilution Mass Spectrometry (IDMS). The d3-variant (containing three deuterium atoms on the N-methyl group) is the gold standard because:

  • Co-Elution: It chromatographically co-elutes with native C12, experiencing the exact same matrix suppression or enhancement at the electrospray source.

  • Mass Shift: The +3 Da shift (m/z 347.3 vs. 344.3) allows distinct detection in Multiple Reaction Monitoring (MRM) channels without crosstalk.

  • Chemical Equivalence: It behaves identically during extraction (recovery) and derivatization.

Visualization of Metabolic Pathway

The following diagram illustrates the entry of long-chain fatty acids and the specific generation of C12-carnitine as a diagnostic marker.

BetaOxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix node_blue node_blue node_red node_red node_green node_green node_grey node_grey LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Activation CPT1 CPT1 Enzyme AcylCoA->CPT1 Carnitine conjugation CPT2 CPT2 Enzyme CPT1->CPT2 Translocation (CACT) C14_CoA C14-Acyl-CoA CPT2->C14_CoA Re-esterification VLCAD VLCAD Enzyme (Dehydrogenation) C12_CoA C12-Acyl-CoA (Lauroyl-CoA) VLCAD->C12_CoA -2 Carbons C14_CoA->VLCAD Beta-Oxidation C12_Carnitine Lauroyl-L-carnitine (C12) (Diagnostic Analyte) C12_CoA->C12_Carnitine Accumulation via CPT2 (Reverse) MCAD MCAD Enzyme C12_CoA->MCAD Normal Pathway C8_CoA C8-Acyl-CoA MCAD->C8_CoA

Figure 1: The mitochondrial beta-oxidation pathway highlighting the origin of Lauroyl-L-carnitine (C12) accumulation during VLCAD/MCAD transitions.

Analytical Methodology: LC-MS/MS Protocol

This protocol is designed for plasma or Dried Blood Spots (DBS) . It utilizes a "self-validating" internal standard approach where the d3-analog is added before extraction.

Mass Spectrometry Parameters (MRM)

The detection relies on the characteristic fragmentation of the carnitine backbone (m/z 85 product ion).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Role
Lauroyl-L-carnitine (Native) 344.3 [M+H]+85.15028Target Analyte
Lauroyl-L-carnitine-d3 347.3 [M+H]+85.15028Internal Standard
Step-by-Step Experimental Protocol

Reagents:

  • Lauroyl-L-carnitine-d3 (Stock: 100 µM in Methanol).

  • Extraction Solvent: Methanol containing 3N HCl (for butyl esterification) OR 80:20 Acetonitrile:Water (for underivatized). Note: This guide focuses on the underivatized method for speed and simplicity.

Workflow:

  • Sample Aliquoting: Punch a 3.2 mm DBS disk or pipette 10 µL of plasma into a 96-well plate.

  • Internal Standard Spiking (Critical Step):

    • Add 100 µL of Working Internal Standard Solution (containing Lauroyl-L-carnitine-d3 at ~0.5 µM) directly to the sample.

    • Why: Spiking before extraction ensures that any loss of analyte during protein precipitation is mirrored by the loss of the IS, mathematically canceling out the error.

  • Extraction:

    • Agitate/Vortex for 20 minutes at room temperature.

    • Centrifuge at 3,000 x g for 10 minutes to pellet proteins/paper.

  • Transfer: Move supernatant to a fresh plate.

  • Evaporation (Optional): If sensitivity is low, evaporate under N2 and reconstitute in 50 µL mobile phase. For modern TQMS (Triple Quad), direct injection is often sufficient.

  • LC-MS/MS Analysis: Inject 2-5 µL onto a C18 or HILIC column.

Validation Logic
  • Linearity: R² > 0.99 over 0.1 – 50 µM range.

  • Precision: CV < 15% for QC samples.

  • Recovery: Calculated by comparing the area of d3-C12 spiked pre-extraction vs. post-extraction.

Workflow Visualization

The following diagram details the analytical decision tree and data processing logic.

AnalyticalWorkflow node_start node_start node_process node_process node_decision node_decision node_output node_output Start Biological Sample (Plasma/DBS) Spike Spike IS: Lauroyl-L-carnitine-d3 Start->Spike Step 1 Extract Protein Precipitation (MeOH/ACN) Spike->Extract Step 2 Centrifuge Centrifugation Remove Matrix Extract->Centrifuge Step 3 LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Calc Calculate Ratio: Area(Native) / Area(d3-IS) LCMS->Calc Raw Data Quant Quantification via Calibration Curve Calc->Quant Correction

Figure 2: Analytical workflow demonstrating the integration of Lauroyl-L-carnitine-d3 for ratio-based quantification.

Diagnostic Applications & Interpretation[1][2][3]

Differentiating VLCAD from MCAD

While C12 is elevated in both, the profile differs:

  • VLCAD Deficiency: Dominant elevation of C14:1 (Tetradecenoylcarnitine). C12 is elevated but secondary. The ratio C14:1/C12:1 is the primary diagnostic index.

  • MCAD Deficiency: Dominant elevation of C8 (Octanoylcarnitine). C12 may be mildly elevated due to "backlog," but C8/C10 is the signature.

Reference Ranges (Plasma)

Note: Values vary by laboratory. Always establish local reference intervals.

  • Normal C12: < 0.6 µM[1][2]

  • VLCAD Positive: Often > 1.0 µM (accompanied by C14:1 elevation).

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Genetics in Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews. Retrieved from [Link]

  • MDPI. (2023). A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns. Retrieved from [Link]

  • Bevital. (2010). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]

Sources

A Technical Guide to Lauroyl-L-carnitine-d3 as a High-Fidelity Tracer in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug development, the precise quantification of xenobiotics and endogenous metabolites in complex biological matrices is a cornerstone of robust pharmacokinetic (PK) and pharmacodynamic (PD) studies. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, have become the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] This guide provides an in-depth technical overview of Lauroyl-L-carnitine-d3, a deuterated acylcarnitine, and its application as a tracer and internal standard. We will explore the underlying biochemistry of the carnitine system, the rationale for using a deuterated acylcarnitine standard, detailed experimental protocols for its use in bioanalytical assays, and its broader applications in elucidating drug-induced metabolic perturbations.

The Biological Imperative: Understanding the Carnitine Shuttle

To appreciate the utility of Lauroyl-L-carnitine-d3, one must first understand the biological system it mimics. L-carnitine is a critical molecule responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[3][4] This transport mechanism, known as the carnitine shuttle, is a multi-step process mediated by a family of enzymes, primarily the Carnitine Palmitoyltransferases (CPT).[5][6]

The key steps are:

  • CPT1: Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the conversion of a long-chain fatty acyl-CoA (like Lauroyl-CoA) and L-carnitine into an acylcarnitine (Lauroyl-L-carnitine).[7][8]

  • CACT: The resulting acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4]

  • CPT2: On the matrix side of the inner membrane, Carnitine Palmitoyltransferase 2 (CPT2) reverses the reaction, converting the acylcarnitine back into the fatty acyl-CoA and freeing L-carnitine.[8]

This pathway is a critical hub for cellular energy homeostasis.[6] Consequently, any drug that interacts with or perturbs this system can have significant metabolic consequences. Profiling acylcarnitines provides a window into the state of mitochondrial fatty acid oxidation.[9]

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_matrix Matrix LCFA_CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 LCFA_CoA_mito Fatty Acyl-CoA BetaOx β-Oxidation LCFA_CoA_mito->BetaOx Carnitine_mito L-Carnitine OMM Outer Membrane IMM Inner Membrane Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT CPT1->Acylcarnitine Forms CPT2 CPT2 CACT->CPT2 CPT2->LCFA_CoA_mito Reforms CPT2->Carnitine_mito Releases BioanalyticalWorkflow Sample 1. Plasma Sample (50 µL) (Calibrator, QC, or Unknown) Spike 2. Add IS Solution (150 µL) (Lauroyl-L-carnitine-d3 in Acetonitrile) Sample->Spike Vortex 3. Vortex (30 sec) (Precipitate Proteins) Spike->Vortex Centrifuge 4. Centrifuge (10 min) (Pellet Debris) Vortex->Centrifuge Transfer 5. Transfer Supernatant (100 µL) Centrifuge->Transfer LCMS 6. LC-MS/MS Analysis Transfer->LCMS Data 7. Data Processing (Calculate Analyte/IS Ratio) LCMS->Data PK_PD_Study cluster_study Preclinical/Clinical Study Design cluster_logic Scientific Rationale Dosing Administer Drug Candidate to Subjects Sampling Collect Plasma Samples (Pre-dose, 2, 4, 8, 24h post-dose) Dosing->Sampling Analysis Bioanalysis of Acylcarnitines (using Lauroyl-L-carnitine-d3 as IS) Sampling->Analysis Endpoint Assess Metabolic Perturbation Analysis->Endpoint Conclusion Conclusion: Drug X perturbs fatty acid oxidation Endpoint->Conclusion Provides evidence for Hypothesis Hypothesis: Drug X inhibits CPT1 Prediction Prediction: Accumulation of long-chain acylcarnitines in plasma

Sources

Methodological & Application

Lauroyl-L-carnitine-d3 (chloride) LC-MS/MS method

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Lauroyl-L-carnitine (C12) in Biological Matrices using Lauroyl-L-carnitine-d3 Internal Standard

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of Lauroyl-L-carnitine (C12:0 carnitine) in human plasma and serum. The method utilizes Lauroyl-L-carnitine-d3 (chloride) as a stable isotope-labeled internal standard (SIL-IS) to compensate for ionization suppression and matrix effects inherent in complex biological samples. This protocol is critical for researchers investigating Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, mitochondrial fatty acid oxidation (FAO) disorders, and pharmacokinetic profiling of acylcarnitine-based drug delivery systems.

Introduction & Scientific Rationale

Biological Significance: Lauroyl-L-carnitine is a medium-chain acylcarnitine formed during the mitochondrial beta-oxidation of fatty acids. Elevated levels of C12-carnitine (along with C8 and C10) are pathognomonic markers for MCAD deficiency , a potentially fatal metabolic disorder. Furthermore, its amphiphilic nature makes it a potent absorption enhancer in oral peptide drug delivery.

The Role of Lauroyl-L-carnitine-d3 (chloride): In Electrospray Ionization (ESI), phospholipids in plasma often cause significant signal suppression/enhancement.

  • Why d3? The deuterium-labeled analog (d3) co-elutes with the analyte but is mass-resolved. It experiences the exact same ionization environment, allowing for precise normalization of signal fluctuations.

  • Chloride Salt Form: The chloride salt improves stability and solubility in polar organic solvents compared to the zwitterionic form, facilitating reliable stock solution preparation.

Method Development Strategy

Chromatographic Separation (The "Why")

While short-chain carnitines (C0-C4) often require HILIC (Hydrophilic Interaction Liquid Chromatography) for retention, Lauroyl-L-carnitine (C12) possesses a significant hydrophobic tail.

  • Column Choice: A C18 Reverse Phase column is selected. It provides sharp peak shape and sufficient retention to separate C12 from early-eluting salts and polar interferences, avoiding the "ion suppression zone" at the solvent front.

  • Mobile Phase: A gradient of Water/Acetonitrile with 0.1% Formic Acid is chosen. Formic acid ensures the carboxylic acid moiety is protonated (improving peak shape) and facilitates positive mode ionization ([M+H]+).

Mass Spectrometry Logic
  • Ionization: Positive ESI (ESI+). Acylcarnitines contain a quaternary ammonium group (permanently charged), yielding high sensitivity.

  • Fragmentation:

    • Analyte (C12): Precursor 344.3 m/z

      
       Product 85.0 m/z .
      
    • IS (C12-d3): Precursor 347.3 m/z

      
       Product 85.0 m/z .
      
    • Mechanistic Insight: The 85.0 m/z fragment corresponds to the carnitine backbone (

      
      ). Since the d3-label is typically located on the N-methyl groups (which are lost as neutral trimethylamine during fragmentation), the product ion remains at 85.0 m/z for both species.
      

Experimental Protocol

Materials & Reagents
  • Analyte: Lauroyl-L-carnitine (C12:0).[1][2]

  • Internal Standard: Lauroyl-L-carnitine-d3 (chloride) (e.g., Cayman Chem #2687960-76-3).[2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

  • Matrix: Human Plasma (K2EDTA).

Solution Preparation
  • IS Stock Solution (1 mg/mL): Dissolve 1 mg Lauroyl-L-carnitine-d3 (chloride) in 1 mL DMSO or Methanol .

    • Note: The chloride salt is hygroscopic. Equilibrate vial to room temperature before opening to prevent moisture uptake.

  • Working IS Solution: Dilute Stock to 200 ng/mL in ACN.

  • Calibration Standards: Prepare serial dilutions of unlabeled C12 carnitine in surrogate matrix (e.g., 4% BSA or stripped plasma) from 1 ng/mL to 2000 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Precipitate: Add 200 µL of Working IS Solution (ACN containing 200 ng/mL d3-IS).

    • Ratio: 1:4 (Sample:Solvent) ensures complete protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.

  • Injection: Inject 2-5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.009010
0.509010
3.00595
4.50595
4.609010
6.009010

Mass Spectrometry:

  • Source: ESI Positive.[3]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon or Nitrogen.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)
Lauroyl-L-carnitine 344.385.0503025
Lauroyl-L-carnitine-d3 347.385.0503025

Visualizations

Experimental Workflow

Workflow Sample Plasma Sample (50 µL) Mix Vortex & Centrifuge (10,000g, 10 min) Sample->Mix IS Add IS Solution (200 µL ACN + d3-C12) IS->Mix Supernatant Collect Supernatant Mix->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Step-by-step protein precipitation workflow for extracting Lauroyl-L-carnitine from plasma.

Fragmentation Pathway & MRM Logic

Fragmentation Parent_d0 Precursor C12 [M+H]+ = 344.3 Collision Collision Cell (CID) Parent_d0->Collision Parent_d3 Precursor C12-d3 [M+H]+ = 347.3 Parent_d3->Collision Fragment Common Product Ion (m/z 85.0) [Backbone]+ Collision->Fragment Primary Transition Neutral_d0 Neutral Loss Trimethylamine (59 Da) Collision->Neutral_d0 Neutral_d3 Neutral Loss d3-Trimethylamine (62 Da) Collision->Neutral_d3

Caption: MRM logic showing how d0 and d3 precursors yield the same 85 m/z backbone fragment.

Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines):

  • Linearity:

    
     over 1–2000 ng/mL.
    
  • Accuracy/Precision:

    
     ( 
    
    
    
    at LLOQ).
  • Recovery: >80% extraction efficiency (compare pre- vs. post-extraction spikes).

Troubleshooting Guide:

  • Peak Tailing: Usually indicates secondary interactions with silanols. Ensure Mobile Phase A pH is acidic (pH ~2.8 with 0.1% Formic Acid).

  • Carryover: Acylcarnitines can stick to injector needles. Use a needle wash of 50:25:25 Isopropanol:ACN:Water .

  • IS Signal Drift: If d3-IS signal varies >20% between samples, check for matrix effects (phospholipids). Consider using a "Phospholipid Removal" plate (e.g., Ostro or HybridSPE) instead of simple protein precipitation.

References

  • Minkler, P. E., et al. (2008). "Quantification of carnitine, acetylcarnitine, and total carnitine in tissues by HPLC-ESI-MS/MS." Clinical Chemistry. Link

  • Van Vlies, N., et al. (2005). "Determination of acylcarnitines in plasma and blood spots by HPLC-MS/MS." Journal of Chromatography B. Link

  • Cayman Chemical. "Lauroyl-L-carnitine-d3 (chloride) Product Information." Link

  • FDA. "Bioanalytical Method Validation Guidance for Industry." Link

Sources

sample preparation for Lauroyl-L-carnitine-d3 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Sample Preparation & LC-MS/MS Quantitation of Lauroyl-L-carnitine-d3

Executive Summary & Scientific Context

Lauroyl-L-carnitine (C12-carnitine) is a medium-chain acylcarnitine critical in the diagnosis of fatty acid oxidation disorders (FAODs), specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In drug development, it serves as a biomarker for mitochondrial toxicity and


-oxidation efficiency.

This guide details the sample preparation and analysis of Lauroyl-L-carnitine using Lauroyl-L-carnitine-d3 (C12-d3) as an internal standard (IS). The use of a deuterated IS is non-negotiable for clinical and high-stakes research to correct for ionization suppression (matrix effects) and extraction recovery losses.

Scope of Protocol:

  • Workflow A (Derivatized): High-sensitivity method for Dried Blood Spots (DBS).

  • Workflow B (Non-Derivatized): High-throughput method for Plasma/Serum.

Physicochemical Considerations & Stock Preparation

The "Hidden" Variable: Solubility & Adsorption Lauroyl-L-carnitine is amphiphilic. It possesses a charged quaternary amine head and a hydrophobic C12 tail, acting effectively as a surfactant.

  • Risk: It adheres to glass and plastic surfaces (non-specific binding), leading to poor linearity at low concentrations.

  • Solution: All stock solutions must contain at least 50% organic solvent (Methanol) to prevent adsorption. Avoid 100% aqueous dilutions.

Internal Standard (IS) Preparation:

  • Compound: Lauroyl-L-carnitine-(N-methyl-d3) chloride.

  • Stock Solvent: Methanol (LC-MS Grade).[1]

  • Storage: -20°C (stable for >12 months); -80°C (stable for >2 years).

Table 1: Preparation of Working Internal Standard (WIS)

Solution LevelConcentrationSolvent CompositionStability
Master Stock 1.0 mg/mL100% Methanol1 Year (-20°C)
Working Stock 10

g/mL
50:50 MeOH:H2O3 Months (-20°C)
Daily IS Spike 100 ng/mL80:20 MeOH:H2O (0.1% FA)24 Hours (4°C)

Critical Control Point: Do not use plastic volumetric flasks for the Master Stock. Use silanized glass if available, or pre-rinse standard glass with methanol.

Analytical Workflow Decision Tree

The choice between derivatization and direct analysis depends on the required Limit of Quantitation (LOQ) and sample matrix.

MethodSelection Start Start: Select Matrix Matrix Sample Type? Start->Matrix DBS Dried Blood Spot (DBS) Matrix->DBS Neonatal Plasma Plasma / Serum / Urine Matrix->Plasma Pharma/Adult MethodA Method A: Butylation (Derivatized) DBS->MethodA Standard Protocol Sens Sensitivity Required? Plasma->Sens HighSens High Sensitivity (<10 nM) Clinical Screening Sens->HighSens Trace Analysis Speed High Throughput PK/PD Studies Sens->Speed Routine HighSens->MethodA MethodB Method B: Protein Precip (Non-Derivatized) Speed->MethodB

Figure 1: Decision matrix for selecting the appropriate sample preparation workflow based on matrix and sensitivity needs.

Detailed Protocols

Protocol A: Butylated Derivatization (Gold Standard)

Best for: DBS, Newborn Screening, and when maximum sensitivity is required. Mechanism: Converts the carboxylic acid to a butyl ester, increasing hydrophobicity and ionization efficiency (forming [M+H]+).

Reagents:

  • 3M HCl in n-Butanol (Prepare fresh or purchase commercial).

  • Extraction Solvent: Methanol containing IS (Lauroyl-L-carnitine-d3 at 50 nM).

Step-by-Step:

  • Punch: Punch a 3.2 mm diameter disc from the DBS card into a 96-well polypropylene plate (V-bottom).

  • Extraction & IS Addition: Add 100

    
    L of Methanol containing IS .
    
    • Why? Simultaneous extraction and IS equilibration.

  • Agitation: Shake at 600 rpm for 20 mins at room temperature.

  • Transfer: Transfer supernatant to a fresh plate.

  • Evaporation: Dry under Nitrogen (

    
    ) at 40°C until completely dry.
    
  • Derivatization: Add 50

    
    L of 3M HCl in n-Butanol .
    
  • Incubation: Seal plate (heat-resistant foil) and incubate at 65°C for 15 minutes .

    • Critical: Ensure the seal is tight to prevent evaporation of the reagent.

  • Evaporation: Remove foil and dry under

    
     at 40°C until completely dry.
    
  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid). Shake for 10 mins.
    
Protocol B: Protein Precipitation (High Throughput)

Best for: Plasma/Serum, Drug Discovery.

Step-by-Step:

  • Aliquot: Transfer 50

    
    L of plasma to a 1.5 mL tube or 96-well plate.
    
  • IS Spike: Add 10

    
    L of Working IS  (in 50:50 MeOH:H2O).
    
  • Equilibration: Vortex and let stand for 5 minutes .

    • Why? This allows the d3-IS to bind to plasma proteins (albumin) to the same extent as the endogenous analyte, ensuring the precipitation step clears both equally.

  • Precipitation: Add 200

    
    L of ice-cold Acetonitrile  (Ratio 1:4 sample:organic).
    
  • Vortex: High speed for 30 seconds.

  • Centrifuge: 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100

    
    L of supernatant to a fresh plate containing 100 
    
    
    
    L of Water (to match initial LC gradient).

LC-MS/MS Methodology

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Restek Raptor ARC-18 or Waters BEH C18), 2.1 x 50 mm, 1.7 - 2.7

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

Table 2: Gradient Profile

Time (min) % B Event
0.00 10 Injection / Loading
0.50 10 Isocratic Hold
3.50 90 Linear Ramp (Elution of C12)
4.50 90 Wash
4.60 10 Re-equilibration

| 6.00 | 10 | End of Run |

Mass Spectrometry (MRM Parameters) Operate in Positive ESI (Electrospray Ionization).

Table 3: MRM Transitions

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
C12-Carnitine (Native) 344.3 85.1 35 28
C12-Carnitine-d3 (IS) 347.3 85.1 35 28
C12-Carnitine (Butyl) 400.4 85.1 40 30

| C12-Carnitine-d3 (Butyl) | 403.4 | 85.1 | 40 | 30 |

Note on Product Ion: The m/z 85.1 fragment corresponds to the characteristic carnitine backbone (


). Since the d3 label is typically on the N-methyl group (which is lost in this fragmentation), the product ion remains 85.1 for both native and IS.

Experimental Logic & Troubleshooting

Troubleshooting Issue Problem Detected LowRec Low Recovery (Area Counts Low) Issue->LowRec NonLinear Non-Linearity (R^2 < 0.99) Issue->NonLinear PeakShape Poor Peak Shape (Tailing) Issue->PeakShape Check1 Check Protein Binding Increase Org Solvent LowRec->Check1 Check2 Check Adsorption Use Glass Vials NonLinear->Check2 Check3 Check Solvent Mismatch Dilute Sample with H2O PeakShape->Check3

Figure 2: Troubleshooting logic for common acylcarnitine analysis failures.

Validation Criteria (Self-Validating System):

  • IS Consistency: The peak area of C12-d3 should not vary by more than 15% across the entire run. If it drifts, it indicates matrix buildup on the cone or column fouling.

  • Retention Time: C12 and C12-d3 must co-elute perfectly. Any shift suggests chromatographic instability.

  • Blank Check: Inject a "Double Blank" (no analyte, no IS) after the highest standard to check for carryover, which is common with C12 due to its surfactant nature.

References

  • Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program: Acylcarnitines."[3] CDC Laboratory Procedure Manual. [Link]

  • Millington, D. S., et al. (1990). "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." Journal of Inherited Metabolic Disease. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2010). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline." CLSI Document I/LA32-A. [Link]

  • Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots."[4] Clinical Chemistry. [Link]

Sources

Application Note: Quantitative Analysis of Lauroyl-L-carnitine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a validated, high-sensitivity LC-MS/MS protocol for the quantification of Lauroyl-L-carnitine (C12-carnitine) in plasma, utilizing Lauroyl-L-carnitine-d3 (N-methyl-d3) as the internal standard.

Introduction & Biological Significance

Lauroyl-L-carnitine (C12:0-carnitine) is a medium-chain acylcarnitine intermediate critical in mitochondrial fatty acid


-oxidation. Elevated plasma levels are a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , the most common disorder of fatty acid oxidation. Accurate quantification is also essential for metabolic flux studies in drug development, particularly for metabolic modulators and mitochondrial toxicity screening.

Why Lauroyl-L-carnitine-d3? In electrospray ionization (ESI), plasma phospholipids cause significant ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Lauroyl-L-carnitine-d3 (N-methyl-d3) , is mandatory to correct for:

  • Matrix Effects: Co-eluting lipids that suppress ionization.

  • Extraction Efficiency: Variability in protein precipitation recovery.

  • Retention Time Shifts: Ensuring accurate peak identification in complex matrices.

Materials & Reagents
ReagentSpecificationPurpose
Analyte Lauroyl-L-carnitine chloride (C12:0)Calibration Standards
Internal Standard Lauroyl-L-carnitine-d3 chloride (N-methyl-d3)Matrix Correction
Matrix Human Plasma (K2EDTA or Heparin)Blank matrix for curves
Solvents Methanol (LC-MS Grade), AcetonitrileExtraction & Mobile Phase
Additives Formic Acid (FA), Ammonium FormateIonization enhancement
Column C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax)Chromatographic separation
Experimental Protocol
3.1. Internal Standard (IS) Preparation

The d3-label is located on the quaternary ammonium methyl group.

  • Stock Solution: Dissolve 1 mg of Lauroyl-L-carnitine-d3 in 1 mL of Methanol (Concentration: ~2.6 mM). Store at -20°C.

  • Working IS Solution: Dilute Stock to 200 nM (0.2 µM) in Methanol.

    • Rationale: This concentration matches the typical endogenous range of C12-carnitine in healthy plasma (50–200 nM), preventing detector saturation while ensuring sufficient signal.

3.2. Sample Preparation (Protein Precipitation)

This method utilizes a "crash" protocol to maximize recovery while removing proteins.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 200 µL of Working IS Solution (Methanol containing 200 nM d3-IS).

    • Note: The 1:4 ratio (Plasma:Solvent) ensures complete protein precipitation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of the supernatant to an autosampler vial.

    • Optional: If sensitivity is low, evaporate the supernatant under nitrogen and reconstitute in 50 µL of Mobile Phase A/B (80:20). For most triple quads, direct injection of the supernatant is sufficient.

3.3. LC-MS/MS Method Parameters

Chromatography (UHPLC):

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 3.0 min: 98% B (Elute C12)

    • 4.0 min: 98% B

    • 4.1 min: 20% B (Re-equilibrate)

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

CompoundPrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)
Lauroyl-L-carnitine 344.3

85.0 2550
Lauroyl-L-carnitine-d3 347.3

85.0 2550

Technical Insight on Fragmentation: The characteristic product ion for acylcarnitines is m/z 85.0 , which corresponds to the protonated crotonic acid backbone fragment [CH2=CH-COOH + H]+.

  • Because the d3-label is on the N-methyl group , and the N-methyl group is lost as neutral trimethylamine (or in this case, d3-trimethylamine) to form the 85 fragment, both the analyte and the IS share the same product ion (85.0) .

  • Selectivity is achieved solely by the precursor mass difference (344.3 vs 347.3).

Workflow Visualization

G Plasma Plasma Sample (50 µL) Precip Protein Precipitation (Vortex 30s) Plasma->Precip IS Internal Standard (d3-C12 in MeOH) IS->Precip  Spike (1:4 ratio) Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS  Direct Injection

Caption: Streamlined sample preparation workflow utilizing protein precipitation with integrated internal standard spiking.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following parameters must be monitored:

ParameterAcceptance CriteriaCalculation
Linearity

Plot Area Ratio (Analyte/IS) vs. Concentration.[1]
Recovery 85% - 115%(Area in Extracted Sample / Area in Post-Extraction Spike) × 100.
Matrix Effect 85% - 115%(Area in Matrix Spike / Area in Solvent Standard) × 100. Values <100% indicate suppression.
Precision (CV) < 15%Standard deviation of replicates / Mean × 100.

Troubleshooting Matrix Effects: If the IS response varies by >20% between samples, it indicates phospholipid buildup on the column.

  • Solution: Implement a "sawtooth" gradient wash (98% B for 2 mins) or switch to a Hybrid SPE-Phospholipid removal plate instead of simple protein precipitation.

Mechanism of Action (Ion Suppression Correction)

The following diagram illustrates how the co-eluting d3-IS corrects for ionization variability.

Mechanism cluster_0 Co-Elution Zone ESI ESI Source (Ionization) Detector Mass Detector (Signal) ESI->Detector  Suppressed Signal Matrix Plasma Phospholipids (Suppressors) Matrix->ESI  Competes for Charge Analyte C12-Carnitine (Analyte) Analyte->ESI IS d3-C12-Carnitine (Internal Standard) IS->ESI Ratio Quantification (Analyte/IS Ratio) Detector->Ratio  Normalization

Caption: The d3-IS co-elutes with the analyte, experiencing identical suppression. Ratio-based quantification cancels out these errors.

References
  • Minkler, P. E., et al. (2008). "Quantification of acylcarnitines in biological samples by HPLC-ESI-MS/MS." Clinical Chemistry. Link

  • Van Vlies, N., et al. (2005). "Method for the quantification of acylcarnitines in plasma by HPLC-MS/MS." Journal of Chromatography B. Link

  • Cayman Chemical. "Lauroyl-L-carnitine-d3 (chloride) Product Information." Link

  • MedChemExpress. "Lauroyl-L-carnitine-d3 chloride Datasheet." Link

  • Mayo Clinic Laboratories. "Carnitine, Plasma - Clinical Reference." Link

Sources

protocol for using Lauroyl-L-carnitine-d3 in cell culture

Application Note: Precision Quantitation of Mitochondrial -Oxidation Intermediates

Introduction & Scientific Rationale

Mitochondrial

Lauroyl-L-carnitine (C12-carnitine) is a specific medium-chain intermediate. Accumulation of C12-carnitine typically signals a bottleneck at the Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or Medium-Chain Acyl-CoA Dehydrogenase (MCAD) steps.

Why Lauroyl-L-carnitine-d3? In LC-MS/MS analysis, biological matrices (cell lysates) cause unpredictable ionization suppression. Using an external standard curve alone is insufficient for high-integrity data. Lauroyl-L-carnitine-d3 serves as the ideal Internal Standard (IS) because:

  • Co-Elution: It is chemically identical to endogenous C12-carnitine, eluting at the exact same retention time.

  • Mass Shift: The deuterium label (+3 Da) allows mass spectral differentiation (M+3).

  • Normalization: It experiences the exact same matrix effects and extraction variances as the analyte, allowing for precise normalization.

Material Preparation & Stability[1][2][3]

Compound: Lauroyl-L-carnitine-d3 (chloride salt) Molecular Weight: ~383.0 Da (Salt); ~347.3 Da (Cation) Solubility Profile: [1][2][3]

  • Methanol: Soluble (Preferred for stock)

  • DMSO: Soluble (~10 mg/mL)[1][2][4]

  • Water: Slightly soluble (Avoid for high-concentration stocks)

Stock Solution Protocol
  • Primary Stock (1 mM): Dissolve 1 mg of Lauroyl-L-carnitine-d3 in 2.61 mL of 100% Methanol .

    • Rationale: Methanol ensures complete solubility and evaporates easily during the later dry-down steps.

  • Working IS Solution (1

    
    M):  Dilute the Primary Stock 1:1000 in 80% Acetonitrile / 20% Water .
    
    • Storage: Aliquot into glass vials and store at -80°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Experimental Workflow: The "In Vitro Probe" (IVP) Assay[6]

This protocol describes the "Flux" assay where cells are challenged with a fatty acid substrate, and C12-carnitine-d3 is used to quantify the resulting metabolic intermediates.

Phase 1: Cell Culture & Substrate Loading
  • Cell Type: Fibroblasts, Myoblasts (C2C12), or Hepatocytes (HepG2).

  • Seeding: 200,000 cells/well in a 6-well plate. Culture until 80% confluence.

Step 1: Equilibration Wash cells 2x with PBS. Replace media with FAO Assay Buffer (KRB buffer containing 0.5 mM L-Carnitine and 1% BSA, glucose-free).

  • Scientific Note: L-Carnitine is the obligate carrier for fatty acids into the mitochondria. Without exogenous carnitine, acylcarnitine production is rate-limited by transport, not oxidation.

Step 2: Substrate Incubation Add Palmitic Acid-BSA (100


M)2 to 4 hours
  • Mechanism:[1][5][6] Cells take up Palmitate (C16), convert it to Palmitoylcarnitine, transport it into mitochondria, and begin

    
    -oxidation. If the pathway functions, C16 degrades to C14, C12, C10, etc.
    
Phase 2: Quenching & Extraction (The Critical Step)

This is where Lauroyl-L-carnitine-d3 is introduced.

Step 3: Quench & Spike

  • Collect 200

    
    L of culture media (for extracellular flux) OR scrape cells in 200 
    
    
    L PBS (for intracellular accumulation).
  • IMMEDIATELY add 800

    
    L of ice-cold Extraction Solvent  containing the Internal Standard.
    
    • Extraction Solvent: 100% Methanol spiked with 100 nM Lauroyl-L-carnitine-d3 .

    • Final Concentration: The effective concentration of IS in the extraction mix is now known and fixed.

Step 4: Protein Precipitation

  • Vortex samples vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 5: Supernatant Processing

  • Transfer supernatant to a fresh glass vial.

  • Evaporate to dryness under Nitrogen gas (

    
    ) at 40°C.
    
  • Reconstitution: Dissolve residue in 100

    
    L of Mobile Phase A  (Water + 0.1% Formic Acid).
    

Visualizing the Workflow

FAO_Protocolcluster_0Phase 1: Biologycluster_1Phase 2: Analytical ChemistryCellCultured Cells(Fibroblasts/HepG2)SubstrateAdd Substrate:Palmitate-BSA + L-CarnitineCell->SubstrateIncubationIncubation(2-4 Hours @ 37°C)Substrate->IncubationQuenchQuench Metabolism(Add Ice-Cold MeOH)Incubation->QuenchExtractProtein Precipitation& CentrifugationQuench->Extract MixIS_SpikeSPIKE INTERNAL STANDARD(Lauroyl-L-carnitine-d3)IS_Spike->Quench Co-AdditionLCMSLC-MS/MS Analysis(Quantify C12:0 / C12:0-d3 Ratio)Extract->LCMS

Caption: Workflow for FAO Flux Analysis. The d3-IS is added at the Quench step to normalize all downstream variances.

LC-MS/MS Configuration & Data Analysis

Mass Spectrometry Parameters

Acylcarnitines are analyzed in Positive Electrospray Ionization (+ESI) mode.[7][8] They typically fragment to produce a characteristic daughter ion at m/z 85.0 (the carnitine backbone).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Lauroyl-L-carnitine (Endogenous) 344.3

85.1

3025
Lauroyl-L-carnitine-d3 (Internal Std) 347.3

85.1

3025

Note: Precursor masses are for the free cation

Calculation Logic

To determine the absolute concentration of Lauroylcarnitine in your cell sample:

  • 
     : Concentration of d3-standard added (e.g., 100 nM).
    
  • RF (Response Factor) : Usually assumed to be 1.0 for deuterated isotopologs, but can be verified with a calibration curve.

Biological Context: The FAO Pathway

Understanding where C12 accumulates is vital for interpreting your data.

FAO_PathwayC16_AcylCoAC16-Acyl-CoA(Palmitoyl)CPT1CPT1(Mitochondrial Entry)C16_AcylCoA->CPT1C16_CarnC16-CarnitineCPT1->C16_CarnVLCADVLCAD(Dehydrogenase)C16_Carn->VLCAD u03b2-OxidationC14_EnoylC14-Enoyl-CoAVLCAD->C14_EnoylMCADMCAD(Dehydrogenase)C14_Enoyl->MCADC12_CarnC12-Carnitine(Lauroyl)MCAD->C12_Carn Accumulates ifMCAD blocked

Caption: Simplified FAO pathway. C12-carnitine accumulation (blue) is a specific marker for MCAD/VLCAD transition efficiency.

References

  • Cayman Chemical. Lauroyl-L-carnitine-d3 (chloride) Product Information.Link

  • Violante, S., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE.[6] Link

  • Avanti Polar Lipids. Deuterated Acylcarnitines as Internal Standards.Link

  • Dessein, A.F., et al. (2009). Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxidation disorders.[9] Clinica Chimica Acta. Link

Application Note: A Robust Protocol for the Derivatization of Lauroyl-L-carnitine-d3 for Sensitive and Reliable GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lauroyl-L-carnitine, a long-chain acylcarnitine, is a critical analyte in metabolomics and clinical research, serving as a biomarker for fatty acid oxidation disorders.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by its low volatility and thermal lability, stemming from its polar quaternary ammonium and carboxylic acid functional groups.[2][3] This application note provides a detailed, field-proven protocol for the chemical derivatization of Lauroyl-L-carnitine-d3, a commonly used internal standard, to enable robust and sensitive GC-MS quantification. The described method focuses on butyl esterification of the carboxylic acid moiety, a reliable technique that significantly enhances the analyte's volatility and chromatographic performance.[4][5] We will explore the chemical rationale, provide a step-by-step methodology, and outline optimal GC-MS parameters for the analysis of the resulting derivative.

The Analytical Challenge: Why Derivatization is Essential

Gas Chromatography is a powerful separation technique that requires analytes to be volatile and thermally stable. Lauroyl-L-carnitine, in its native form, fails to meet these prerequisites. Its structure includes:

  • A free carboxylic acid group , which is highly polar and can form hydrogen bonds, significantly reducing volatility.

  • A quaternary ammonium group , which carries a permanent positive charge, further decreasing volatility and potentially causing unwanted interactions within the GC system.

  • A long C12 acyl chain , which, while contributing to its lipophilicity, is not sufficient to overcome the polarity of the head group.

Direct injection of underivatized Lauroyl-L-carnitine into a GC-MS system would result in poor peak shape, low sensitivity, and likely thermal degradation within the hot injector port, making quantification impossible.[3][6] Chemical derivatization is therefore a mandatory sample preparation step that modifies these problematic functional groups to create a more "GC-friendly" molecule.[7][8]

Logical Framework for Derivatization

The decision to derivatize is based on the inherent chemical properties of the analyte versus the requirements of the analytical platform. This logical relationship is illustrated below.

logical_flow cluster_analyte Analyte Properties cluster_gcms GC-MS Requirements cluster_solution Solution A Lauroyl-L-carnitine-d3 B Polar Functional Groups (-COOH, Quaternary Amine) A->B C Low Volatility & Thermal Lability B->C E Derivatization: Butyl Esterification C->E Mismatch D High Volatility & Thermal Stability Required D->E Solution F Derivative Properties: Non-polar, Volatile, Stable E->F G Successful GC-MS Analysis F->G

Caption: Logical workflow from analyte properties to GC-MS analysis.

The Derivatization Strategy: Butyl Esterification

The most common and robust approach for the derivatization of acylcarnitines for mass spectrometry is esterification of the carboxylic acid group.[4][9] We will focus on preparing a butyl ester, which offers an optimal balance of increased volatility and a significant mass shift for clear identification. The reaction is an acid-catalyzed esterification using butanolic hydrogen chloride (HCl).[5]

Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by HCl, which makes the carbonyl carbon more electrophilic. A molecule of n-butanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the butyl ester is formed. The large excess of n-butanol in the reagent drives the reaction to completion.[10]

Experimental Protocol

This protocol is designed for a standard solution of Lauroyl-L-carnitine-d3 but can be adapted for extracted biological samples. The use of a deuterated standard is critical as it co-elutes with the endogenous analyte and corrects for any variability during the derivatization and analytical process.[4]

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier Example
Lauroyl-L-carnitine-d3≥98% purityCambridge Isotope Laboratories
n-ButanolAnhydrous, ≥99.5%Sigma-Aldrich
Acetyl Chloride≥99%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Nitrogen GasHigh Purity (99.99%)Airgas
Conical Reaction Vials2 mL, with PTFE-lined capsAgilent, Thermo Scientific
Preparation of Derivatization Reagent (3 M HCl in n-Butanol)

CAUTION: This procedure should be performed in a fume hood. Acetyl chloride reacts vigorously with water and alcohols. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carefully and slowly add 220 µL of acetyl chloride to 10 mL of anhydrous n-butanol in a glass container.[5]

  • Mix gently. The reaction is exothermic.

  • This solution should be prepared fresh daily for optimal reactivity.

Step-by-Step Derivatization Procedure
  • Sample Aliquoting: Pipette the desired amount of Lauroyl-L-carnitine-d3 solution (e.g., corresponding to 10-100 ng) into a 2 mL conical reaction vial.

  • Drying: Evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen at 40-50°C. Complete removal of water and solvent is crucial for the reaction to proceed efficiently.[5][11]

  • Reaction: Add 100 µL of the freshly prepared 3 M HCl in n-butanol reagent to the dried residue.

  • Incubation: Tightly cap the vial and heat at 65°C for 20 minutes in a heating block or oven.[4][5]

  • Post-Reaction Drying: After incubation, cool the vial to room temperature. Remove the cap and evaporate the reagent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate (or another suitable GC-compatible solvent like hexane). Vortex briefly to ensure the derivative is fully dissolved.

  • Transfer: Transfer the final solution to a GC vial with a micro-insert for analysis. The sample is now ready for injection.

Derivatization Workflow Diagram

workflow start Start: Lauroyl-L-carnitine-d3 in solution step1 Step 1: Aliquot sample into reaction vial start->step1 step2 Step 2: Dry completely under Nitrogen stream step1->step2 step3 Step 3: Add 100 µL of 3M HCl in n-Butanol step2->step3 step4 Step 4: Cap vial and heat at 65°C for 20 min step3->step4 step5 Step 5: Dry again completely under Nitrogen stream step4->step5 step6 Step 6: Reconstitute in 100 µL Ethyl Acetate step5->step6 end Ready for GC-MS Injection step6->end

Sources

Lauroyl-L-carnitine-d3 for studying carnitine shuttle disorders

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Lauroyl-L-carnitine-d3 (C12-d3) for Differential Diagnosis of Fatty Acid Oxidation and Carnitine Shuttle Disorders

Executive Summary

Lauroyl-L-carnitine-d3 (C12-d3) is the stable isotope-labeled internal standard (IS) critical for the accurate quantification of Lauroylcarnitine (C12) in biological matrices. While C12 elevation is the primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , its precise measurement is equally vital for studying Carnitine Shuttle Disorders (CPT1, CPT2, and CACT deficiencies).

In the context of shuttle disorders, C12 serves as a pivotal negative control marker . A "shuttle" defect (inability to transport long-chain fats) typically presents with low-to-normal medium-chain species, whereas a "spiral" defect (MCAD) presents with elevated C12. Therefore, accurate C12 quantitation using C12-d3 is essential to rule out MCAD and confirm a diagnosis of CPT2 or CACT deficiency in complex metabolic profiles.

Biological Mechanism & Clinical Context

The mitochondrial oxidation of fatty acids occurs in two distinct stages: the Carnitine Shuttle (transport) and the


-Oxidation Spiral  (breakdown).
  • The Shuttle (CPT1, CACT, CPT2): Transports Long-Chain Fatty Acids (LCFA, >C14) into the matrix.[1][2] Defects here cause accumulation of C16/C18 species or free carnitine, but not C12.

  • The Spiral (VLCAD, MCAD, SCAD): Breaks down fatty acid chains. MCAD specifically acts on C12–C6 chains. A block here causes massive accumulation of C12 (Lauroylcarnitine).

Diagnostic Logic:

  • High C16 + Normal C12: Suggests CPT2 or CACT Deficiency (Shuttle Defect).

  • High C12 + High C8: Suggests MCAD Deficiency (Spiral Defect).

Pathway Visualization: The Shuttle vs. The Spiral

FattyAcidOxidation cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (C16-CoA) CPT1 CPT1 (Converts CoA to Carnitine) LCFA->CPT1 C12_Cyto C12-Carnitine (Accumulates if MCAD fails) CACT CACT (Translocase) CPT1->CACT Acylcarnitine CPT2 CPT2 (Reverts Carnitine to CoA) CACT->CPT2 LC_CoA Long-Chain Acyl-CoA CPT2->LC_CoA VLCAD VLCAD (Spiral Step 1) LC_CoA->VLCAD MC_CoA Medium-Chain Acyl-CoA (C12) VLCAD->MC_CoA MCAD MCAD Enzyme (Target of C12 Analysis) MC_CoA->MCAD MCAD->C12_Cyto BLOCKAGE: Retrograde Transport SC_CoA Short-Chain Acyl-CoA MCAD->SC_CoA Normal Path

Caption: The Carnitine Shuttle transports fats into the matrix.[2] Defects in the downstream MCAD enzyme cause C12 accumulation, which back-flows into the cytosol. C12-d3 allows precise measurement of this specific metabolite to distinguish Shuttle vs. Spiral defects.

Technical Specifications: Lauroyl-L-carnitine-d3[3][4]

FeatureSpecification
Chemical Name Lauroyl-L-carnitine-d3 (methyl-d3) chloride
Molecular Formula C19H34D3NO4 · Cl
Molecular Weight ~375.5 Da (cation)
Isotopic Purity ≥ 99% deuterium incorporation
Role Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS)
Solubility Water, Methanol
Stability Stable at -20°C (solid); Solutions stable 1 month at -20°C
MS/MS Transitions (ESI+)

The d3-label is typically located on the N-methyl group. The product ion (m/z 85) corresponds to the carnitine backbone fragments (+CH2-CH=CH-COOH), which usually do not retain the N-methyl group in standard fragmentation, or the mass shift is accounted for in specific transitions. Note: In many non-derivatized methods, the precursor shifts by +3, but the product ion 85 remains the common fragment for scanning.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C12-Carnitine (Native) 372.385.13025
C12-Carnitine-d3 (IS) 375.385.13025

Experimental Protocol: Flow Injection Analysis (FIA-MS/MS)

This protocol utilizes Isotope Dilution Mass Spectrometry on Dried Blood Spots (DBS). It is the gold standard for high-throughput screening.

A. Reagents & Preparation
  • Extraction Solution: Methanol containing hydrazine hydrate (if removing secondary metabolites) or pure Methanol/Water (80:20) with 0.1% Formic Acid.

  • Internal Standard Working Solution (ISWS):

    • Dissolve Lauroyl-L-carnitine-d3 in methanol to 10 µM (Stock).

    • Dilute Stock 1:100 into the Extraction Solution (Final conc: 0.1 µM).

    • Note: This solution should also contain d3-standards for C0, C2, C8, and C16 for a full profile.

B. Sample Preparation (Non-Derivatized Method)

Rationale: Non-derivatized methods are faster and reduce chemical toxicity compared to the older Butylation method, though butylation offers higher sensitivity for dicarboxylic species.

  • Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate.

  • Extraction: Add 100 µL of Extraction Solution containing C12-d3 IS .

  • Incubation: Seal plate. Shake at 600 rpm for 45 minutes at room temperature (25°C).

  • Transfer: Transfer the supernatant to a new heat-sealed microplate.

  • Injection: Inject 10 µL directly into the MS/MS via Flow Injection (no chromatographic column separation is required for FIA, though a short guard column is recommended to remove debris).

C. Mass Spectrometry Settings (Triple Quadrupole)
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Mobile Phase: 80% Acetonitrile / 20% Water / 0.02% Formic Acid.

  • Flow Rate: Isocratic flow at 0.05 mL/min (variable steps to flush system).

D. Calculation (Isotope Dilution)

Concentration of C12 in blood is calculated using the response ratio:



Where RR is the Relative Recovery factor (typically assumed 1.0 in clinical screening or determined via validation).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis FIA-MS/MS Analysis DBS Dried Blood Spot (3.2mm Punch) Extract Extraction (MeOH + C12-d3 IS) DBS->Extract Add IS Shake Incubate 45 min @ 25°C Extract->Shake Ionization ESI+ Source Shake->Ionization Supernatant Q1 Q1 Filter Select 372 (C12) Select 375 (d3) Ionization->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select 85 m/z Q2->Q3 Result Quantitation (µmol/L) Q3->Result Ratio Calculation

Caption: Analytical workflow for C12 quantitation. The addition of C12-d3 at the extraction step corrects for extraction efficiency and matrix suppression effects.

Data Interpretation & Reference Ranges

The following table guides the interpretation of C12 data when screening for Shuttle vs. Spiral disorders.

Analyte ProfileInterpretationAssociated Disorder
C12 ↑↑, C8 ↑↑, C10 ↑ Block in Medium Chain OxidationMCAD Deficiency
C12 Normal, C16 ↑↑, C18:1 ↑ Block in Shuttle (Translocase/CPT2)CPT2 or CACT Deficiency
C12 ↓, C0 ↑↑, C16 ↓ Block in Shuttle EntryCPT1 Deficiency
C12 ↑, C14:1 ↑ Block in Very Long Chain OxidationVLCAD Deficiency
  • Normal Reference Range (DBS): < 0.6 µmol/L (Varies by lab/method).[3]

  • Critical Cutoff: > 1.0 µmol/L typically triggers second-tier testing.

References

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Medium Chain Acyl-CoA Dehydrogenase Deficiency." ACMG Guidelines. [Link]

  • Centers for Disease Control and Prevention (CDC). "Quality Assurance for Newborn Screening: Acylcarnitine Proficiency Testing." CDC Laboratory Quality Assurance. [Link]

  • Rashed, M. S., et al. (1997). "Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry." Pediatric Research, 42(4), 455-464. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." CLSI Standards. [Link]

Sources

Application Note: Lauroyl-L-carnitine-d3 in Drug Absorption & Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug delivery and bioanalysis. It details the strategic application of Lauroyl-L-carnitine-d3 (the stable isotope-labeled analog of the absorption enhancer Lauroyl-L-carnitine) in validating drug absorption mechanisms and conducting rigorous pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

Lauroyl-L-carnitine (L-LAC) is a medium-chain acylcarnitine (C12) widely utilized as a permeation enhancer (PE) to improve the oral and mucosal bioavailability of hydrophilic macromolecules (e.g., peptides, proteins). Its mechanism involves the transient modulation of tight junctions (paracellular transport) and membrane perturbation (transcellular transport).

Why use Lauroyl-L-carnitine-d3? In drug development, the enhancer itself is considered an excipient that requires safety and pharmacokinetic monitoring. The deuterated analog, Lauroyl-L-carnitine-d3 (L-LAC-d3) , serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS analysis. Its physicochemical properties (retention time, extraction recovery, ionization efficiency) are identical to the non-labeled enhancer, but its mass shift (+3 Da) allows for:

  • Precise Quantification: Correction for matrix effects (ion suppression/enhancement) in complex biological fluids (plasma, urine, intestinal homogenates).

  • Endogenous Differentiation: Distinguishing the exogenously administered enhancer from trace levels of endogenous acylcarnitines.

  • Mechanistic Tracing: Tracking the biodistribution of the enhancer alongside the active pharmaceutical ingredient (API).

Analytical Protocol: LC-MS/MS Quantification

This protocol establishes a validated method for quantifying Lauroyl-L-carnitine in plasma or cell lysate using L-LAC-d3 as the internal standard.

Materials & Reagents[1][2][3][4]
  • Analyte: Lauroyl-L-carnitine Chloride.[1][2]

  • Internal Standard: Lauroyl-L-carnitine-d3 Chloride (methyl-d3).

  • Matrix: Plasma (Rat/Human) or Caco-2 cell lysate.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

Stock Solution Preparation
  • L-LAC Stock: Dissolve 10 mg L-LAC in 10 mL MeOH to yield 1 mg/mL.

  • L-LAC-d3 (IS) Stock: Dissolve 1 mg L-LAC-d3 in 10 mL MeOH to yield 100 µg/mL.

  • Working IS Solution: Dilute IS Stock to 200 ng/mL in 50% MeOH. Note: This concentration should yield a signal intensity similar to the mid-point of the analyte calibration curve.

Sample Preparation (Protein Precipitation)[7]
  • Aliquot: Transfer 50 µL of biological sample (plasma/lysate) into a 1.5 mL centrifuge tube.

  • IS Spiking: Add 10 µL of Working IS Solution (L-LAC-d3). Vortex for 10 sec.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 1 min; Incubate at -20°C for 10 min to maximize protein crash.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer 100 µL of supernatant to a fresh vial. Dilute with 100 µL of Water (0.1% FA) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or HILIC (for higher retention of polar carnitine headgroup).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-4 min) 
    
    
    
    95% B (4-5 min)
    
    
    5% B (5.1 min).
  • MRM Transitions (Positive Mode ESI+):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Lauroyl-L-carnitine 344.385.125Analyte
Lauroyl-L-carnitine-d3 347.385.125Internal Standard

Note: The product ion at m/z 85.1 corresponds to the characteristic carnitine backbone fragment.

Application Protocol: Caco-2 Permeability & Mechanism

This workflow describes how to use L-LAC-d3 to validate the permeation enhancement of a model peptide drug across a Caco-2 monolayer.

Experimental Design
  • Group A (Control): Peptide Drug (100 µM) in HBSS.

  • Group B (Test): Peptide Drug (100 µM) + Lauroyl-L-carnitine (0.05% w/v).

  • Readout:

    • Peptide transport (Papp).

    • Enhancer flux: Quantified using L-LAC-d3 IS method to determine if the enhancer crosses the barrier or stays bound to the membrane.

Step-by-Step Workflow
  • Cell Culture: Grow Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days until TEER > 300

    
    .
    
  • Dosing:

    • Add 500 µL of Group B solution to the Apical chamber.

    • Add 1500 µL of fresh HBSS to the Basolateral chamber.

  • Sampling:

    • At t = 30, 60, 90, 120 min, withdraw 100 µL from the Basolateral chamber.

    • Critical Step: Immediately spike the withdrawn sample with L-LAC-d3 (as per Section 2.3) to normalize for any adsorption of the fatty acid chain to plasticware during storage.

  • TEER Monitoring: Measure Transepithelial Electrical Resistance (TEER) before and after the experiment to confirm reversible tight junction opening.

  • Analysis: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability Coefficient (

    
    ) for both the Peptide and the Lauroyl-L-carnitine.
    

Visualizations

Analytical Workflow (LC-MS/MS)

This diagram illustrates the sample preparation and quantification logic using the deuterated standard.

LCMS_Workflow Sample Biological Sample (Plasma/Lysate) Spike Spike Internal Standard (Lauroyl-L-carnitine-d3) Sample->Spike Add 10µL IS Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Vortex Centrifuge Centrifugation (14,000g, 10 min) Extract->Centrifuge Remove Proteins LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject Supernatant Data Quantification (Ratio: Analyte/d3-IS) LCMS->Data Calc Area Ratio

Figure 1: LC-MS/MS Workflow utilizing Lauroyl-L-carnitine-d3 for precise quantification.

Mechanism of Absorption Enhancement

This diagram details how Lauroyl-L-carnitine interacts with the intestinal barrier, highlighting the pathways monitored in the study.

Mechanism LLC Lauroyl-L-carnitine (Enhancer) Membrane Apical Membrane (Enterocyte) LLC->Membrane Inserts into Bilayer Blood Systemic Circulation (Basolateral Side) LLC->Blood Co-absorption (Tracked via d3-IS) TJ Tight Junctions (Claudin-4/5, Occludin) Membrane->TJ Modulates Protein Conf. Path2 Transcellular Pathway (Membrane Fluidization) Membrane->Path2 Increases Fluidity Path1 Paracellular Pathway (Opening TJs) TJ->Path1 Increases Pore Size Path1->Blood Absorption Path2->Blood Absorption Drug Hydrophilic Drug (e.g., Peptide) Drug->Path1 Passive Diffusion Drug->Path2 Passive Diffusion

Figure 2: Mechanism of Action. L-LAC modulates Tight Junctions and membrane fluidity to facilitate drug transport.

Data Analysis & Interpretation

When analyzing the data, use the Area Ratio (


) for all calculations.
Linearity & Recovery[2]
  • Calibration Curve: Plot Area Ratio vs. Concentration. The curve should be linear (

    
    ) over the range of 10 ng/mL to 5000 ng/mL .
    
  • Matrix Effect (ME):

    
    
    Acceptance Criteria: The IS (d3) and Analyte must show similar ME values (within ±15%), confirming that the deuterated standard effectively compensates for ion suppression.
    
Permeability Calculation ( )


  • 
    : Rate of permeation (µ g/sec ), derived from the slope of the cumulative amount vs. time plot (quantified via LC-MS).
    
  • 
    : Surface area of the insert (
    
    
    
    ).
  • 
    : Initial apical concentration (µg/mL).
    

References

  • Kagatani, S., et al. (1996). Enhancement of nasal salmon calcitonin absorption by lauroylcarnitine chloride in rats.[5] Pharmaceutical Research, 13(5), 739-743.[5] Retrieved from [Link]

  • Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Retrieved from [Link]

  • Dujic, T., et al. (2021). A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum.[6] Biomedical Chromatography.[7] Retrieved from [Link]

Sources

Technical Application Note: Solubility Profiling and Stock Solution Preparation of Lauroyl-L-carnitine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Lauroyl-L-carnitine-d3 (C12-d3) is a critical deuterated internal standard used in the quantification of medium-chain acylcarnitines via LC-MS/MS. Accurate quantification in metabolic phenotyping and newborn screening relies heavily on the stability and homogeneity of this standard.

This guide addresses a common analytical challenge: the amphiphilic nature of C12-carnitine. Possessing both a charged quaternary ammonium head and a hydrophobic dodecyl tail, this molecule exhibits surfactant-like properties that complicate solubility in standard aqueous buffers and pure organic solvents. This note provides a validated solubility profile and a robust protocol for preparing stock solutions that prevent precipitation, adsorption, and micelle-induced quantification errors.

Physicochemical Profile & Solubility Data

The "Amphiphilic Trap"

Lauroyl-L-carnitine-d3 is not a simple lipophilic molecule. It is a cationic surfactant.[1]

  • Hydrophobic Tail: Dodecyl chain (C12)

    
     Low water solubility, high affinity for plastics.
    
  • Polar Head: Quaternary amine/Carboxylate

    
     Crystal lattice energy is high; requires polar protic or aprotic solvents to disrupt.
    
Solvent Compatibility Table

Data synthesized from empirical application in LC-MS workflows and manufacturer specifications.

SolventSolubility LimitSuitability for StockTechnical Notes
Ethanol (Abs.) ~20 mg/mL High Recommended Primary Solvent. Evaporates easily, compatible with biological matrices.
DMSO ~10 mg/mLHighExcellent solvency but difficult to remove. Use for long-term storage stocks (-80°C).[2]
DMF ~20 mg/mLMediumGood solubility but toxic and can degrade plastic consumables. Avoid if possible.
Methanol Slightly SolubleLow (for Stocks) Warning: While commonly used for working solutions, high-concentration stocks (>1 mg/mL) in pure MeOH can be unstable or slow to dissolve.
Water Micelle FormationLowForms micelles above Critical Micelle Concentration (CMC). Do not use for primary stocks.

Critical Insight: While methanol is the standard solvent for protein precipitation (working solution), Ethanol or DMSO should be used to prepare the initial concentrated Master Stock. Dissolving solid powder directly into Methanol often results in micro-particulates that compromise concentration accuracy.

Protocol 1: Master Stock Preparation (1 mg/mL)

Objective: Create a stable, high-concentration Master Stock free of aggregates.

Materials
  • Lauroyl-L-carnitine-d3 (Solid, Chloride salt)[1][3][4]

  • Solvent: Anhydrous Ethanol (≥99.5%) or DMSO (PCR-grade).

  • Container: Amber glass vial (Silanized/Deactivated preferred to prevent adsorption).

Workflow Diagram (Graphviz)

StockPrep Start Solid Lauroyl-L-carnitine-d3 (Hygroscopic Powder) Weigh Weigh 1.0 mg (Use anti-static gun if needed) Start->Weigh Solvent Add 1.0 mL Solvent (Ethanol or DMSO) Weigh->Solvent Dissolve Vortex (30s) + Sonication (5 min) Ensure clear solution Solvent->Dissolve QC Visual Inspection (Check for particulates) Dissolve->QC QC->Dissolve Fail (Particulates remain) Storage Aliquot into Amber Glass Store at -20°C (EtOH) or -80°C (DMSO) QC->Storage Pass

Figure 1: Step-by-step decision workflow for generating a validated Master Stock solution.

Step-by-Step Procedure
  • Equilibration: Allow the product vial to equilibrate to room temperature before opening to prevent condensation (the chloride salt is hygroscopic).

  • Solvation: Add Ethanol (preferred) or DMSO to the vial to achieve a concentration of 1 mg/mL .

    • Why Ethanol? It retains high solubility for the lipid tail but is polar enough for the head group, and it does not freeze at -20°C, preventing freeze-thaw cycles from precipitating the solute.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at ambient temperature for 5 minutes. This is crucial to break up any micro-crystalline aggregates.

  • Storage: Transfer to silanized glass vials . Store at -20°C.

    • Shelf Life: 1 year in Ethanol; >2 years in DMSO.

Protocol 2: Working Solution & Plasma Extraction

Objective: Use the Master Stock to prepare a Working Internal Standard (IS) solution for biological sample extraction (Protein Precipitation).

The "Crash" Solvent Strategy

For acylcarnitine profiling, the extraction solvent (Methanol) serves two purposes: precipitating proteins and solubilizing the lipids.

  • Target IS Concentration: Typically 10–50 ng/mL in the final extraction solvent.

  • Carrier Solvent: Methanol (LC-MS grade).

Workflow Diagram (Graphviz)

Extraction Master Master Stock (1 mg/mL in EtOH) Dilution Dilute 1:2000 into Methanol (Final: 500 ng/mL) Master->Dilution WorkSol Working IS Solution (Methanol + 0.1% Formic Acid) Dilution->WorkSol Mix Add WorkSol to Sample (Ratio 3:1 to 5:1) WorkSol->Mix Sample Plasma/DBS Sample (10-50 µL) Sample->Mix Precip Vortex & Centrifuge (10k x g, 10 min) Mix->Precip Inject Inject Supernatant LC-MS/MS (HILIC or C18) Precip->Inject

Figure 2: Preparation of Working Internal Standard and its application in plasma protein precipitation.

Procedure
  • Preparation of Working IS:

    • Take 10 µL of Master Stock (1 mg/mL).

    • Dilute into 20 mL of Methanol containing 0.1% Formic Acid .

    • Result: ~500 ng/mL Working Solution.

    • Note: The low concentration allows C12-d3 to remain stable in Methanol without precipitation.

  • Sample Extraction:

    • Add 100 µL of Working IS Solution to 20 µL of Plasma/Serum.

    • Vortex immediately (critical to prevent protein clumping before mixing).

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer supernatant to an autosampler vial.

Troubleshooting & Scientific Validation

Adsorption (The "Disappearing" Signal)

Acylcarnitines with chain lengths >C10 are "sticky."

  • Observation: Signal intensity drops over 24 hours in the autosampler.

  • Cause: C12-d3 adsorbs to the polypropylene walls of standard 96-well plates.

  • Solution: Use Glass Coated plates or Low-Bind polypropylene. If using standard plastic, ensure the final solvent composition is at least 80% organic (Methanol/Acetonitrile) to keep the lipid tail solvated and off the plastic walls.

Isotopic Purity & Cross-Talk
  • Issue: Signal in the unlabeled channel (C12) when injecting only Standard (C12-d3).

  • Cause: Incomplete deuteration or instability.

  • Validation: Run a "Blank + IS" sample. The contribution to the unlabeled C12 channel should be <0.1% of the IS response.

Solubility in Water[2]
  • Warning: Never prepare aqueous stocks of Lauroylcarnitine >100 µM. It will form micelles, leading to non-linear ionization in ESI-MS. Always maintain >50% organic solvent content in stored solutions.

References

  • National Institutes of Health (PMC). Rapid Determination of L-carnitine and Acylcarnitines by LC-MS/MS. (Methodology for extraction solvents).[5] Available at: [Link]

  • Restek Corporation. LC-MS/MS Analysis of Underivatized Acylcarnitines (Application Note). Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor signal with Lauroyl-L-carnitine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Lauroyl-L-carnitine-d3 (C12-d3)

Introduction: The Critical Role of C12-d3

Lauroyl-L-carnitine-d3 (C12-d3) is a deuterated internal standard (IS) utilized primarily in the quantification of medium-chain acylcarnitines via LC-MS/MS. It is a cornerstone reagent in newborn screening (NBS) for fatty acid oxidation disorders (e.g., MCAD deficiency) and mitochondrial metabolic research.

As a Senior Application Scientist, I often see researchers struggle with this specific chain length. Unlike the highly soluble Acetyl-carnitine (C2) or the extremely hydrophobic Palmitoyl-carnitine (C16), Lauroyl-carnitine (C12) sits in a "transition zone." It possesses enough hydrophobicity to suffer from non-specific binding (stickiness) to plastics, yet it retains the ester-hydrolysis vulnerability characteristic of all acylcarnitines.

This guide moves beyond basic checks to address the physicochemical root causes of signal loss.

Diagnostic Logic Map

Before altering instrument parameters, visualize the failure point. Use this decision tree to isolate the issue.

TroubleshootingLogic Start START: Low Signal for C12-d3 CheckNative Is Native C12 Signal Also Low? Start->CheckNative BothLow Systemic or Prep Issue CheckNative->BothLow Yes OnlyD3Low Standard/Reagent Issue CheckNative->OnlyD3Low No MatrixEffect Check Matrix Suppression (Post-Column Infusion) BothLow->MatrixEffect Adsorption Check Adsorption (Glass vs. Plastic) BothLow->Adsorption SourceParams Check Source Temp/Voltage BothLow->SourceParams StockStability Check Stock Solution (Hydrolysis/Degradation) OnlyD3Low->StockStability Pipetting Check Pipetting/Spiking Vol OnlyD3Low->Pipetting

Figure 1: Diagnostic decision tree for isolating the root cause of low signal intensity in acylcarnitine internal standards.

Troubleshooting Guide: Deep Dive

Category 1: Stability & Hydrolysis (The "Disappearing" Signal)

Q: My C12-d3 signal was fine initially but dropped significantly after the samples sat in the autosampler for 12 hours. Why?

A: You are likely observing ester hydrolysis . Acylcarnitines contain an ester linkage between the fatty acid (lauroyl group) and the carnitine backbone. This bond is susceptible to hydrolysis, converting Lauroyl-carnitine back into free carnitine and lauric acid.

  • The Mechanism: Hydrolysis is catalyzed by heat and high pH. If your reconstituted samples are in an aqueous buffer (especially ammonium carbonate or basic mobile phases) and left at room temperature, degradation occurs.

  • The Fix:

    • Temperature Control: Ensure the autosampler is cooled to 4°C. This is non-negotiable for acylcarnitines.

    • pH Management: Maintain sample extracts at acidic pH (0.1% Formic Acid). Avoid storing samples in basic conditions for extended periods.[1]

    • Batch Size: Limit batch sizes so run times do not exceed the stability window of the analyte (typically <24 hours for aqueous extracts).

Category 2: Solubility & Adsorption (The "Sticky" Compound)

Q: I prepared my working standard in 100% water to match my mobile phase, but the signal is terrible. Why?

A: Lauroyl-L-carnitine is amphipathic with a significant hydrophobic tail (C12). It suffers from non-specific binding (adsorption) to polypropylene tubes and pipette tips when in purely aqueous solution.

  • The Physics: In 100% water, the hydrophobic tails aggregate or adhere to the container walls to minimize energy, effectively removing the analyte from the solution before it even reaches the column.

  • The Fix:

    • Solvent Composition: Always maintain at least 20-50% organic solvent (Methanol or Acetonitrile) in your working standards and stock solutions.

    • Container Material: Use glass vials for stock solutions. If using plastic plates for the autosampler, ensure the solvent contains enough organic component to keep the C12 solvated.

    • Protocol:

      • Stock: Dissolve neat powder in 100% DMSO or Methanol.

      • Working: Dilute into 50:50 Methanol:Water.[2]

Category 3: Mass Spectrometry Detection

Q: What are the optimal MRM transitions? I suspect I am monitoring the wrong ion.

A: For underivatized Lauroyl-L-carnitine-d3, the standard transition monitors the loss of the carnitine backbone.

Table 1: Recommended MRM Transitions (Underivatized)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time
Lauroyl-L-carnitine (Native) 344.3 m/z85.1 m/z~25-30 eV20-50 ms
Lauroyl-L-carnitine-d3 (IS) 347.3 m/z85.1 m/z~25-30 eV20-50 ms

Note: The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine backbone [CH2-CH=CH-COOH]+ (approximate structure).

Q: I see the mass 347, but the peak is broad or split. A: This is a chromatography issue, often caused by solvent mismatch . If you inject a sample dissolved in 100% Methanol onto a reverse-phase column equilibrating in 90% Water, the strong solvent (methanol) carries the analyte down the column before it can focus at the head.

  • Solution: Match the injection solvent strength to the starting mobile phase conditions (e.g., 90% Water / 10% ACN), or reduce injection volume (e.g., 1-2 µL).

Validated Experimental Workflow

To ensure data integrity, follow this standard preparation protocol. This minimizes hydrolysis and adsorption risks.

Step 1: Stock Preparation (1 mg/mL)

  • Dissolve 1 mg of Lauroyl-L-carnitine-d3 in 1 mL of 100% Methanol or DMSO .

  • Why? Ensures complete solubility and stability.

  • Storage: -80°C. Stable for 6-12 months.

Step 2: Working Internal Standard (IS) Solution

  • Dilute Stock into Methanol to approx. 1 µM (depending on instrument sensitivity).

  • Critical: Do not dilute directly into water for storage.

Step 3: Sample Extraction (Dried Blood Spot Example)

  • Punch 3mm blood spot into a well.

  • Add 100 µL of Working IS Solution (in Methanol containing hydrazine if derivatizing, or plain Methanol for underivatized).

  • Shake for 20-45 mins at Room Temp.

  • Transfer supernatant immediately to a fresh plate.

  • Evaporate (if concentrating) or inject directly.

    • Caution: If evaporating, do not use high heat (>40°C) to prevent hydrolysis.

Visualizing the Acylcarnitine Pathway

Understanding where C12 fits in the metabolic pathway helps in interpreting biological data vs. analytical artifacts.

BetaOxidation cluster_matrix Mitochondria FattyAcid Free Fatty Acid (C12:0) AcylCoA Acyl-CoA (C12-CoA) FattyAcid->AcylCoA Activation AcylCarnitine Acylcarnitine (C12-Carnitine) AcylCoA->AcylCarnitine CPT1 + Carnitine CPT1 CPT1 Enzyme CACT Translocase (CACT) AcylCarnitine->CACT Transport MitoMatrix Mitochondrial Matrix AcylCoA_Mito Acyl-CoA (Beta Oxidation) MitoMatrix->AcylCoA_Mito CPT2 CACT->MitoMatrix

Figure 2: The formation and transport of Lauroyl-carnitine (C12) via the Carnitine Shuttle. Analytical issues with C12 often mimic CPT1/CACT defects if not normalized correctly by the IS.

References

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Chromatograms. Link

  • Fingerhut, R., et al. (2009).[3] "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Analytical Chemistry / NIH PubMed. Link

  • Cayman Chemical. "Lauroyl-L-carnitine (chloride) Product Information & Solubility." Cayman Chemical Product Guides. Link

  • Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program (NSQAP) - Acylcarnitines." Link

  • Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." CLSI Guidelines. Link

Sources

Technical Support Center: Stability of Lauroyl-L-carnitine-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Lauroyl-L-carnitine-d3 (C12-d3) is the critical stable isotope-labeled internal standard (IS) used for the quantification of dodecanoylcarnitine. It is essential for normalizing recovery losses and ionization suppression in LC-MS/MS assays, particularly for newborn screening (NBS) of Fatty Acid Oxidation Disorders (e.g., MCAD deficiency).

The Core Challenge: While the deuterium label (d3) on the N-methyl group is chemically stable, the ester linkage connecting the lauroyl chain to the carnitine backbone is susceptible to hydrolysis. If your internal standard degrades differently than your analyte—or if your biological sample degrades before the IS is added—quantification errors will occur.

Stock Solution Stability

Q: What is the optimal solvent for reconstituting Lauroyl-L-carnitine-d3?

A: 100% Methanol (MeOH). Do not use water or phosphate buffers for stock storage. Acylcarnitines are susceptible to hydrolysis in aqueous environments, particularly as pH shifts away from neutral.

  • Mechanism: Methanol creates a protic but non-hydrolytic environment that preserves the ester bond.

  • Storage: Store at -20°C or -80°C .

  • Shelf Life: >2 years in MeOH at -20°C.

Q: Can I use plastic (PP) vials for storage?

A: Glass is preferred. While Lauroyl-L-carnitine (C12) is not as hydrophobic as Palmitoyl-carnitine (C16), it still possesses a significant fatty acid tail. Long-term storage in polypropylene (PP) can lead to non-specific binding (adsorption) to the container walls, lowering the effective concentration of your standard.

  • Recommendation: Use silanized glass vials for stock solutions (>1 mM).

Biological Matrix Stability (Plasma & DBS)

Q: How stable is Lauroyl-L-carnitine in Dried Blood Spots (DBS)?

A: Stability is strictly dependent on Humidity and Temperature . Research indicates that acylcarnitines in DBS are stable at -18°C for at least 330 days.[1][2] However, at room temperature (RT) with high humidity (>70%), significant hydrolysis occurs within days.

The "Hydrolysis Trap": In DBS, the degradation product is Free Carnitine (C0) and Lauric Acid .

  • Observation: If you see C12 decreasing while C0 increases disproportionately, your sample has suffered moisture damage.

  • Chain-Length Specificity: C12 (Medium-chain) hydrolyzes slower than C2 (Acetyl) but faster than C16 (Palmitoyl).

Q: Does the "d3" label protect the molecule from degradation?

A: No. The deuterium label is typically located on the N-methyl group of the carnitine quaternary amine. The site of degradation is the ester bond . Therefore, C12-d3 hydrolyzes at the exact same rate as endogenous C12.

  • Critical Implication: If hydrolysis occurs during sample preparation (after IS addition), the IS corrects for it. If hydrolysis occurs during storage (before IS addition), the IS cannot correct for the loss, leading to false negatives.

Visualizing the Stability Workflow

The following diagram outlines the decision logic for storage and the mechanism of failure (Hydrolysis).

StabilityLogic Stock Lauroyl-L-carnitine-d3 (Stock Powder) Solvent Solvent Choice Stock->Solvent Water Aqueous/Buffer (RISK) Solvent->Water Avoid MeOH 100% Methanol (SAFE) Solvent->MeOH Recommended Hydrolysis Hydrolysis Event (Ester Bond Cleavage) Water->Hydrolysis ResultGood Stable Quantitation MeOH->ResultGood Matrix Biological Sample (DBS/Plasma) Conditions Storage Conditions Matrix->Conditions HighHum High Humidity/RT (>70% RH, >25°C) Conditions->HighHum Frozen -20°C / Desiccated Conditions->Frozen HighHum->Hydrolysis Accelerated by Moisture Frozen->ResultGood ResultBad False Negative (Loss of Analyte) Hydrolysis->ResultBad

Caption: Stability decision tree highlighting the critical risks of aqueous solvents and high humidity storage.

Experimental Protocol: Extraction & Handling

To ensure stoichiometric fidelity between your C12 analyte and the C12-d3 IS, follow this self-validating protocol.

Method: Protein Precipitation for Plasma/Serum

Reagents:

  • Internal Standard Working Soln (ISWS): Lauroyl-L-carnitine-d3 in Methanol.

  • Extraction Solvent: Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step:

  • Thaw Samples: Thaw plasma on ice (4°C). Never thaw in a 37°C water bath; esterases are active at physiological temps.

  • IS Addition: Add 10 µL of ISWS to the tube first.

  • Sample Addition: Add 50 µL of Plasma immediately. Vortex mix (5 sec).

    • Why? Immediate mixing ensures the IS binds to proteins/lipids identically to the analyte before precipitation.

  • Precipitation: Add 200 µL of chilled ACN/MeOH. Vortex (30 sec).

  • Centrifugation: 10,000 x g for 10 min at 4°C .

  • Supernatant Transfer: Transfer to a glass vial or high-quality PP plate.

  • Dry Down (Optional): If drying under N2, keep temp <40°C. Reconstitute in Mobile Phase (Initial conditions).

Validation Check: Monitor the IS Peak Area across the run. If the IS area drops >30% in later samples, it indicates on-instrument hydrolysis or matrix suppression drift.

Troubleshooting FAQ

Issue: My C12-d3 signal is variable, but C16-d3 is stable.

Diagnosis: Solubility/Adsorption Differential. C12 is at the "tipping point" of hydrophobicity.

  • Fix: Ensure your reconstitution solvent contains at least 50% organic (MeOH/ACN) if using a reversed-phase column. If your mobile phase is 100% aqueous at the start, the C12-d3 might be crashing out or sticking to the needle.

Issue: I see "C12" signal in my blank (IS only) sample.

Diagnosis: Isotopic Impurity or Cross-Talk.

  • Check 1: Check the Certificate of Analysis (CoA) for the "d0" contribution. High-quality IS should have <0.5% d0.

  • Check 2: Mass Resolution. Ensure your mass spec resolution is sufficient to distinguish the isotope envelope.

  • Check 3: Carryover. C12 is "sticky." Run 2-3 solvent blanks after high-concentration calibrators.

Issue: High Free Carnitine (C0) levels in stored DBS.

Diagnosis: Hydrolysis. If C0 is abnormally high and acylcarnitines (C2, C12, C16) are low, the sample was likely exposed to heat/humidity during transport.

  • Action: Flag the result. The ratio of Acylcarnitine/Free Carnitine (AC/FC) will be skewed.

Quantitative Data: Stability Profile

ConditionMatrixDurationStability Status
-20°C / -80°C Methanol (Stock)2 YearsStable
-18°C Dried Blood Spot (Desiccated)330 DaysStable [1]
Room Temp (25°C) Dried Blood Spot (<30% Humidity)14 DaysMarginal (Slow decay) [1]
High Temp (37°C) Dried Blood Spot (>70% Humidity)2-5 DaysUnstable (Rapid Hydrolysis) [2]
pH > 8.0 Aqueous Solution< 1 HourCritical Failure (Saponification)

References

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism. Analytical Chemistry.

  • Golbahar, J., et al. (2014). Short-term stability of amino acids and acylcarnitines in the dried blood spots used to screen newborns for metabolic disorders.[3][4][5] Journal of Medical Screening.

  • ACMG Technical Standard (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics. Genetics in Medicine.

Sources

improving chromatographic separation of long-chain acylcarnitines

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Optimizing RPLC-MS/MS for C12–C20 Acylcarnitines Last Updated: February 16, 2026[1]

Introduction: The "Sticky Lipid" Paradox

Welcome to the technical support hub for acylcarnitine analysis. If you are here, you are likely struggling with the unique duality of long-chain acylcarnitines (LCACs).

The Problem: LCACs (e.g., Palmitoylcarnitine C16, Stearoylcarnitine C18) are zwitterionic amphiphiles. They possess a highly polar quaternary ammonium head group and a long, hydrophobic fatty acid tail.

  • The Head causes peak tailing due to interaction with free silanols on your column.[1]

  • The Tail causes severe carryover and solubility issues, leading to "ghost peaks" in subsequent blanks.

This guide moves beyond standard protocols to address the specific physics of these interactions.

Module 1: Peak Shape & Resolution (The Physics)

Q: Why are my C16 and C18 peaks tailing despite using a new C18 column?

A: You are likely seeing "Silanol Sting" or insufficient ionic strength. Even "end-capped" C18 columns have residual silanol groups (Si-OH) on the silica surface.[1] The positively charged quaternary ammonium group of the carnitine interacts electrostatically with these negative silanols, causing the peak to drag (tail).

The Fix: The "Salt & Shield" Approach You must mask these silanols using a specific mobile phase modifier strategy. Formic acid alone is insufficient for LCACs.[1]

  • Buffer Selection: You must use Ammonium Formate (10–15 mM).[1] The ammonium ions (

    
    ) compete with the carnitine head group for the silanol sites, effectively "shielding" the column surface.
    
  • pH Control: Maintain pH ~3.5. This keeps the silanols protonated (neutral), reducing their attraction to the cationic carnitine head.

Recommended Mobile Phase Architecture:

ParameterMobile Phase A (Aqueous)Mobile Phase B (Organic)Why?
Solvent Water (Milli-Q)90% Acetonitrile / 10% IsopropanolIPA improves solubility of C18+ species.[1]
Modifier 10 mM Ammonium Formate10 mM Ammonium FormateCompetes for silanol sites.
Acid 0.1% Formic Acid0.1% Formic AcidProtonates silanols.[1]

Critical Note: Do not use pure Methanol for Phase B if you are struggling with backpressure or peak broadening.[1] Acetonitrile provides sharper peaks for long chains, but it requires the IPA additive to ensure the greasy C18 tails fully solubilize and elute.

Module 2: The Carryover Nightmare (System Hygiene)

Q: I see C18-carnitine in my blank injections. How do I eliminate this carryover?

A: LCACs are "sticky" lipids that adsorb to the rotor seal and needle. Standard needle washes (e.g., 100% MeOH) are often too weak to desorb C16/C18 acylcarnitines from the polymeric surfaces of your autosampler.

The Fix: The "Magic Wash" & Sawtooth Gradient

1. The Dual-Wash Strategy: Configure your autosampler to use two wash solvents if possible.[1] If limited to one, use the "Strong Wash" recipe below.

  • Weak Wash: 90:10 Water:MeOH (Removes salts/buffers).[1]

  • Strong Wash (The "Magic" Mix): 40:40:20 Isopropanol:Acetonitrile:Acetone .[1]

    • Mechanism:[1][2] IPA solubilizes the lipid tail; Acetone swells the polymeric seals slightly to release trapped analytes; ACN matches the mobile phase.

2. The Sawtooth Gradient: Never end your gradient at 95% B and immediately re-equilibrate. You need a "hold" step to strip the column.

GradientStrategy cluster_0 Wash Phase Detail Start Initial Hold (Low %B) Elution Linear Ramp (to 95% B) Start->Elution Separation Wash The 'Sawtooth' Wash (Oscillate 100% B) Elution->Wash Elute Lipids Equilib Re-equilibration (Initial %B) Wash->Equilib Reset Note Hold 100% B for 2 min OR Cycle 95% -> 100% -> 95% Wash->Note

Figure 1: The "Sawtooth" strategy ensures highly hydrophobic C18+ species are fully eluted before the next injection.[1]

Module 3: Isomers & Selectivity

Q: Can I separate isomers (e.g., C4 vs C5) and long chains in the same run?

A: Yes, but it requires Core-Shell Technology. While this guide focuses on long chains, most assays are "pan-acylcarnitine."[1] The challenge is that conditions good for C18 (high organic) are bad for C4 isomers (isobutyryl vs. butyryl) which elute early.[1]

The Fix: Core-Shell C18 Columns (2.6 µm) Use a Core-Shell (Solid Core) C18 column rather than a fully porous one.

  • Why? Core-shell particles provide the efficiency of sub-2-micron particles without the extreme backpressure.[1] This maintains tight peak widths for early eluting isomers and late eluting long chains.[1]

  • Dimensions: 100 x 2.1 mm is the "Goldilocks" size.[1] (50mm is too short for isomer separation; 150mm is too long for lipid carryover management).[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific chromatographic issue.

TroubleshootingTree Problem Identify Problem Tailing Peak Tailing (Asymmetry > 1.5) Problem->Tailing Ghost Ghost Peaks (Carryover) Problem->Ghost Shift RT Shifting Problem->Shift Action_Salt Check Buffer: Is Ammonium Formate >10mM? Tailing->Action_Salt Action_Wash Check Needle Wash: Is it 100% MeOH? Ghost->Action_Wash Action_Equil Check Equilibration: Is it < 5 column volumes? Shift->Action_Equil Action_Col Check Column: Is it End-capped? Action_Salt->Action_Col Yes Fix_Tailing Add 10mM Amm. Formate or Replace Column Action_Salt->Fix_Tailing No Action_Col->Fix_Tailing No Fix_Wash Switch to IPA/ACN/Acetone (40:40:20) Action_Wash->Fix_Wash Yes (Too Weak) Action_Grad Check Gradient: Is final hold < 1 min? Action_Wash->Action_Grad No (Wash is Strong) Fix_Grad Extend 100% B Hold to 2-3 mins Action_Grad->Fix_Grad Yes Fix_Equil Increase Equilibration Time Action_Equil->Fix_Equil Yes

Figure 2: Diagnostic logic for common LCAC chromatographic failures.

Standard Operating Procedure (SOP) Summary

Mobile Phase Preparation
  • Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.[1][3]

  • Phase B: 0.1% Formic Acid in Acetonitrile:Isopropanol (90:10).

    • Note: Filter through 0.2 µm nylon filter if not using MS-grade pre-mixed solvents.

Gradient Table (for 100 x 2.1mm Column)
Time (min)% BFlow (mL/min)Phase Description
0.0020.4Loading (Polar Isomers)
1.0020.4Hold
8.00950.4Elution Ramp
10.001000.5Wash Step (Flow Ramp)
12.001000.5Hold
12.1020.4Return to Initial
15.0020.4Re-equilibration
System Suitability Criteria

Before running samples, inject a C16-carnitine standard (1 µM).[1]

  • Tailing Factor: Must be < 1.3.[1]

  • Carryover: Inject a blank immediately after.[1] C16 area in blank must be < 0.1% of standard.[1]

References

  • Minkler, P. E., et al. (2015). "A clinically validated method to separate and quantify underivatized acylcarnitines...".[1] Journal of Chromatography B.

  • Giesbertz, P., et al. (2015). "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues".[1][4] Journal of Lipid Research.[1][4]

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines". Application Note.

  • Merck/Sigma-Aldrich. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics". MDPI / Technical Guide. [1]

  • SCIEX. "High sensitivity quantification of acylcarnitines using the SCIEX 7500 system". Technical Note.

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Lauroyl-L-carnitine-d3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within the realms of drug development and clinical research, the demand for highly accurate and reliable quantification of endogenous molecules is paramount. This guide provides an in-depth technical exploration of the validation of an analytical method for lauroyl-L-carnitine, a long-chain acylcarnitine, with a specific focus on the use of its deuterated stable isotope-labeled internal standard, Lauroyl-L-carnitine-d3.

This document moves beyond a simple checklist of validation parameters. As a Senior Application Scientist, the aim is to provide a narrative that delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will objectively compare the performance of Lauroyl-L-carnitine-d3 against a hypothetical structural analog internal standard, supported by illustrative experimental data, to provide a clear understanding of why stable isotope dilution is the gold standard in quantitative bioanalysis.

The Critical Role of Internal Standards in Quantitative LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample preparation and analysis. Internal standards (IS) are indispensable for correcting these variabilities. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.

Stable isotope-labeled internal standards (SIL-IS), such as Lauroyl-L-carnitine-d3, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3] This near-perfect chemical mimicry allows for superior correction of analytical variability compared to structural analog internal standards, which may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses.[4]

Experimental Design: A Head-to-Head Comparison

To illustrate the superiority of a SIL-IS, we will present a validation study for the quantification of lauroyl-L-carnitine in human plasma, comparing the performance of Lauroyl-L-carnitine-d3 against a hypothetical structural analog, Myristoyl-L-carnitine (a C14 acylcarnitine, structurally similar but with a different chain length).

Analyte and Internal Standards:
  • Analyte: Lauroyl-L-carnitine

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Lauroyl-L-carnitine-d3

  • Structural Analog Internal Standard (SA-IS): Myristoyl-L-carnitine

Part 1: The Analytical Method - A Step-by-Step Protocol

A robust and reliable analytical method is the foundation of any successful validation. The following protocol outlines a typical LC-MS/MS method for the analysis of lauroyl-L-carnitine in human plasma.

Experimental Protocol: Sample Preparation
  • Spiking: To 100 µL of human plasma (or surrogate matrix for the calibration curve), add 10 µL of the internal standard working solution (either Lauroyl-L-carnitine-d3 or Myristoyl-L-carnitine).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[5][6][7] This step is crucial for removing the bulk of the matrix components that can interfere with the analysis. Acetonitrile is often preferred over methanol for more efficient protein removal.[5]

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation start Plasma Sample (100 µL) spike Spike with Internal Standard (10 µL) start->spike ppt Protein Precipitation (400 µL Acetonitrile) spike->ppt vortex_cent Vortex & Centrifuge ppt->vortex_cent transfer Transfer Supernatant vortex_cent->transfer evap Evaporate to Dryness transfer->evap recon Reconstitute in Mobile Phase (100 µL) evap->recon inject Inject into LC-MS/MS recon->inject

Caption: A typical protein precipitation workflow for the extraction of lauroyl-L-carnitine from plasma.

Experimental Protocol: LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining the long-chain acylcarnitine.

  • Mobile Phase: A gradient elution is typically used to separate the analyte from other matrix components.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 50% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Lauroyl-L-carnitine: Q1/Q3 transition (e.g., m/z 344.3 -> 85.1)

    • Lauroyl-L-carnitine-d3: Q1/Q3 transition (e.g., m/z 347.3 -> 85.1)

    • Myristoyl-L-carnitine: Q1/Q3 transition (e.g., m/z 372.4 -> 85.1)

Diagram: Analytical Instrumentation Setup

G cluster_LC LC System cluster_MS MS/MS System autosampler Autosampler pump HPLC/UHPLC Pump autosampler->pump column C18 Column pump->column esi ESI Source column->esi q1 Quadrupole 1 (Q1) esi->q1 q2 Collision Cell (Q2) q1->q2 q3 Quadrupole 3 (Q3) q2->q3 detector Detector q3->detector

Caption: Schematic of the LC-MS/MS system used for lauroyl-L-carnitine analysis.

Part 2: Method Validation - A Comparative Analysis

Bioanalytical method validation is a formal process to demonstrate that an analytical method is reliable and reproducible for its intended use.[8] We will now delve into the key validation parameters, presenting illustrative data to compare the performance of Lauroyl-L-carnitine-d3 and Myristoyl-L-carnitine as internal standards.

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In our case, this includes other acylcarnitines and endogenous matrix components.

  • Experimental Approach: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of lauroyl-L-carnitine and the internal standards.

  • Acceptance Criteria (FDA/EMA): The response of any interfering peak in the blank samples should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.

  • Expected Outcome: Both internal standards are expected to show good specificity. However, the SIL-IS is less likely to have co-eluting interferences with the same mass transition.

Calibration Curve and Linearity

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Experimental Approach: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) with known concentrations of lauroyl-L-carnitine. The endogenous nature of lauroyl-L-carnitine necessitates the use of a surrogate matrix to create a "blank" for the calibration curve.[9] Based on literature, endogenous levels of long-chain acylcarnitines in healthy individuals are in the low nanomolar to low micromolar range.[10][11] A clinically relevant calibration range for lauroyl-L-carnitine could be from 0.05 to 10 µM.

  • Acceptance Criteria: A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Illustrative Data:

ParameterLauroyl-L-carnitine-d3 (SIL-IS)Myristoyl-L-carnitine (SA-IS)
Calibration Range 0.05 - 10 µM0.05 - 10 µM
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation (r²) > 0.998> 0.995
Accuracy (% Bias) -5.2% to +4.8%-9.5% to +8.7%
  • Expert Insight: The SIL-IS is expected to provide a more linear and accurate calibration curve due to its superior ability to compensate for any variability in ionization efficiency across the concentration range.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements.

  • Experimental Approach: Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. These are prepared by spiking known amounts of lauroyl-L-carnitine into the biological matrix (e.g., pooled human plasma).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision (CV%): The coefficient of variation should not exceed 15% (20% for LLOQ).

  • Illustrative Data:

Intra-day Accuracy and Precision (n=5)

QC Level (µM)Lauroyl-L-carnitine-d3 (SIL-IS)Myristoyl-L-carnitine (SA-IS)
Accuracy (%) Precision (%)
LLOQ (0.05) 104.28.5
Low QC (0.15) 98.76.2
Mid QC (1.0) 101.54.1
High QC (8.0) 99.33.5

Inter-day Accuracy and Precision (3 runs, n=5)

QC Level (µM)Lauroyl-L-carnitine-d3 (SIL-IS)Myristoyl-L-carnitine (SA-IS)
Accuracy (%) Precision (%)
LLOQ (0.05) 102.89.8
Low QC (0.15) 99.57.5
Mid QC (1.0) 100.85.3
High QC (8.0) 100.14.2
  • Expert Insight: The data clearly illustrates the superior precision and accuracy achieved with the SIL-IS. The SA-IS, while potentially acceptable, shows higher variability, which can be attributed to slight differences in its chemical properties leading to less effective correction for analytical variations.

Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency by co-eluting components of the sample matrix. Recovery is the efficiency of the extraction process.

  • Experimental Approach:

    • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This is done for at least six different lots of the biological matrix.

    • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to the peak area of the analyte in a post-extraction spiked sample.

  • Acceptance Criteria: While there are no strict regulatory limits, the matrix factor should be consistent across different lots of the matrix, and the recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤ 15%.

  • Illustrative Data:

ParameterLauroyl-L-carnitine-d3 (SIL-IS)Myristoyl-L-carnitine (SA-IS)
Analyte Recovery (%) 85.284.5
IS Recovery (%) 86.178.3
Matrix Factor (Analyte) 0.88 (Ion Suppression)0.89 (Ion Suppression)
Matrix Factor (IS) 0.87 (Ion Suppression)0.75 (Ion Suppression)
IS-Normalized Matrix Factor (CV%) 4.218.5
  • Expert Insight: This is where the SIL-IS truly demonstrates its value. Lauroyl-L-carnitine-d3 co-elutes with lauroyl-L-carnitine, meaning they experience the same degree of ion suppression from the matrix.[12] This leads to a consistent IS-normalized matrix factor. The SA-IS, Myristoyl-L-carnitine, may have a slightly different retention time and will likely experience a different degree of matrix effect, leading to higher variability and a less reliable correction.[4] The difference in recovery between the analyte and the SA-IS also contributes to the overall variability of the method.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.

  • Experimental Approach: Analyze QC samples (low and high concentrations) after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: Multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Stored at -20°C or -80°C for an extended period.[13][14][15] Long-chain acylcarnitines are generally stable when stored at -18°C for at least 330 days.[13]

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Expected Outcome: Lauroyl-L-carnitine is expected to be stable under typical storage conditions. The use of a SIL-IS can help to correct for any minor degradation that might occur, as it will likely degrade at a similar rate to the analyte.

Part 3: The Power of a Self-Validating System

The use of a stable isotope-labeled internal standard like Lauroyl-L-carnitine-d3 creates a self-validating system. Because the IS and analyte behave almost identically, any unforeseen variations during the analytical process, such as fluctuations in instrument performance or inconsistencies in sample preparation, are effectively canceled out. This leads to more robust, reliable, and reproducible data, which is critical for making informed decisions in drug development and clinical research.

Diagram: The Validation Process

G cluster_validation Analytical Method Validation specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision matrix_effect Matrix Effect precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability

Caption: Key parameters for a comprehensive bioanalytical method validation.

Conclusion

This guide has provided a detailed comparison of the validation of an analytical method for lauroyl-L-carnitine using a stable isotope-labeled internal standard, Lauroyl-L-carnitine-d3, versus a structural analog. The illustrative data clearly demonstrates the superior performance of the SIL-IS in terms of accuracy, precision, and its ability to compensate for matrix effects and recovery losses. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of the generated data. The use of a deuterated internal standard like Lauroyl-L-carnitine-d3 provides the highest level of confidence in the analytical results, ensuring the integrity of pharmacokinetic, toxicokinetic, and clinical biomarker data.

References

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Journal of Inherited Metabolic Disease, 32(3), 377-383. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Strnadová, K. A., et al. (2007). Long-term stability of amino acids and acylcarnitines in dried blood spots. Clinical Chemistry, 53(4), 717-722. [Link]

  • Fingerhut, R., et al. (2009). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. ResearchGate. [Link]

  • Vernez, L., et al. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(11), 1233-1238. [Link]

  • van der Windt, D. J., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(23), 7447-7455. [Link]

  • Jarrell, J. A., et al. (2020). Plasma acylcarnitine levels increase with healthy aging. Aging, 12(12), 11438-11453. [Link]

  • Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. Clinical Pharmacokinetics, 51(9), 553-572. [Link]

  • Rasmussen, J., et al. (2018). Carnitine Levels in Skeletal Muscle, Blood, and Urine in Patients with Primary Carnitine Deficiency During Intermission of l-Carnitine Supplementation. JIMD Reports, 41, 73-82. [Link]

  • Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Wieling, J. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 794(1), 1-13. [Link]

  • Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. [Link]

  • Magiera, S., et al. (2021). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry, 413(16), 4239-4251. [Link]

  • Metanomics Health. (2010). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. [Link]

  • Bruce, S., et al. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]

  • Reuter, S. E., et al. (2008). Determination of the reference range of endogenous plasma carnitines in healthy adults. Clinical Therapeutics, 30(11), 2127-2136. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Crowe-White, K. M., et al. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. Clinical Biochemistry, 47(15), 1177-1180. [Link]

  • Evans, A. M., et al. (2004). Impact of hemodialysis on endogenous plasma and muscle carnitine levels in patients with end-stage renal disease. Kidney International, 66(4), 1525-1533. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Cao, Y., et al. (2013). Urinary excretion of L-carnitine, acetyl-L-carnitine, propionyl-L-carnitine and their antioxidant activities after single dose administration of L-carnitine in healthy subjects. Acta Cirurgica Brasileira, 28(3), 195-200. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Malaguarnera, M., et al. (2020). Carnitine Serum Levels in Frail Older Subjects. Nutrients, 12(12), 3896. [Link]

  • Wieling, J. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 794(1), 1-13. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. (n.d.). Efficiency of the protein precipitation method using an organic solvent.... [Link]

Sources

Technical Comparison: Lauroyl-L-carnitine-d3 vs. 13C-Labeled Analogs for LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Lauroyl-L-carnitine-d3 vs. 13C-Labeled Standards for LC-MS/MS Quantitation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quantification of acylcarnitines for metabolic profiling and drug development, the choice of Internal Standard (IS) is a critical determinant of assay accuracy. While Lauroyl-L-carnitine-d3 (C12-d3) remains the industry workhorse due to cost-efficiency and availability, 13C-labeled analogs (e.g., trimethyl-13C3 or uniformly labeled 13C) offer superior performance in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.

This guide provides an evidence-based comparison, demonstrating that while d3 variants are sufficient for Flow Injection Analysis (FIA), 13C standards are the requisite choice for high-precision LC-MS/MS due to the elimination of the deuterium chromatographic isotope effect, ensuring perfect co-elution and accurate matrix effect compensation.

The Core Challenge: Chromatographic Isotope Effect

The fundamental differentiator between deuterium (d3) and Carbon-13 (13C) standards is their behavior on a chromatographic column.[1][2][3]

  • Deuterium (d3): The C-D bond is shorter and has lower vibrational energy than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity. On Reverse Phase (RP) columns (e.g., C18), deuterated acylcarnitines typically elute earlier than their native counterparts.

  • Carbon-13 (13C): The physicochemical properties of 13C-labeled molecules are virtually identical to the naturally occurring 12C isotope. Consequently, 13C standards co-elute perfectly with the analyte.

Why This Matters: Matrix Effects

In complex matrices like plasma or urine, ion suppression zones are common. If the d3-IS elutes 0.1–0.2 minutes earlier than the analyte, it may elute outside a suppression zone that affects the analyte (or vice versa). The IS then fails to "see" the same matrix effect, leading to inaccurate normalization and quantification errors.

Mechanistic Visualization: Matrix Effect Compensation

The following diagram illustrates the failure mode of Deuterated standards in LC-MS compared to the robustness of 13C standards.

MatrixEffect cluster_0 Chromatographic Separation (C18 Column) cluster_1 Ionization Source (ESI) Analyte Native Lauroyl-L-carnitine (RT: 4.50 min) MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Analyte->MatrixZone Enters Source D3_IS d3-IS (RT: 4.40 min) *Elutes Early* D3_IS->MatrixZone Enters Before Suppression C13_IS 13C-IS (RT: 4.50 min) *Co-elutes* C13_IS->MatrixZone Enters Simultaneously Result_C13 Accurate Normalization (Ratio Unchanged) MatrixZone->Result_C13 Both Suppressed Equally Result_D3 Quantitation Bias (Ratio Skewed) MatrixZone->Result_D3 Differential Suppression

Caption: Figure 1. Mechanism of matrix effect compensation. 13C standards co-elute with the analyte, ensuring both experience identical ion suppression. Deuterated standards often elute early, potentially bypassing the suppression affecting the analyte.

Technical Specifications & MRM Transitions

When setting up your Mass Spectrometer (e.g., Triple Quadrupole), correct transition selection is vital. Lauroyl-L-carnitine (C12) typically fragments to produce a characteristic ion at m/z 85.1 .

Critical Note on Fragmentation:

  • d3-Standards: The label is usually on the N-methyl group. The product ion carries this label, shifting from 85 to 88 Da .

  • 13C-Standards: Depending on the synthesis, the label may be on the carnitine backbone (shifting product to ~88-91) or the acyl chain (product remains 85). Always verify the Certificate of Analysis. The table below assumes a standard N-methyl-d3 vs. a Trimethyl-13C3 labeling pattern.[4]

Table 1: Comparative Specifications
FeatureLauroyl-L-carnitine-d3Lauroyl-L-carnitine-13C3 (Trimethyl)
Precursor Ion (M+H)+ 347.3 m/z347.3 m/z (approx)
Product Ion 88.1 m/z (Characteristic)88.1 m/z (Characteristic)
Retention Time Shift Yes (-0.1 to -0.3 min vs C12)No (Co-elutes with C12)
Matrix Compensation Moderate (Good for FIA, riskier for LC)Excellent (Gold Standard for LC)
Isotopic Purity Typically >99%Typically >99%
Cost Low ($)High (

$)
Primary Application Newborn Screening (FIA), General ProfilingPK Studies, Clinical Validation, Reference Methods
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following protocol includes "Checkpoints" to validate the performance of your chosen standard.

Step 1: Sample Preparation (DBS or Plasma)
  • Reagents: Methanol containing Internal Standard (IS).

  • Concentration: Target IS concentration should mimic the endogenous analyte level (approx. 0.5 – 2 µM for C12).

  • Procedure:

    • Aliquot 10 µL Plasma or one 3mm DBS punch.

    • Add 100 µL Methanol containing the IS (d3 or 13C).

    • Vortex (1 min) and Centrifuge (10 min at 10,000 x g).

    • Transfer supernatant to LC vial.

Step 2: LC-MS/MS Method
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

Step 3: Validation Checkpoint (The "Mixing Study")

Before running a full cohort, perform this test to validate your IS choice:

  • Prepare: A "High Matrix" sample (pooled plasma) and a "Solvent" sample (water).

  • Spike: Both with Analyte and IS.

  • Calculate Recovery: (Area_Matrix / Area_Solvent) x 100.

  • Verdict:

    • If Analyte Recovery = 60% and IS Recovery = 60% -> Pass (IS is compensating).

    • If Analyte Recovery = 60% and IS Recovery = 90% -> Fail (IS is not seeing the suppression; likely due to d3 RT shift).

Workflow Diagram: Standardized Analysis Path

Workflow cluster_IS Internal Standard Selection Start Biological Sample (Plasma/DBS) Extraction Protein Precipitation (MeOH + IS Spike) Start->Extraction Choice_D3 Option A: d3-Lauroyl (Cost-Effective, FIA) Extraction->Choice_D3 Screening Choice_C13 Option B: 13C-Lauroyl (High Precision, LC-MS) Extraction->Choice_C13 Validation LCMS LC-MS/MS Analysis (C18 Column, ESI+) Choice_D3->LCMS Choice_C13->LCMS DataProc Data Processing (Area Ratio Calculation) LCMS->DataProc

Caption: Figure 2. Standardized workflow for acylcarnitine analysis. Selection of IS occurs at the extraction stage, dictating the downstream analytical precision.

Conclusion and Recommendation

For Newborn Screening (NBS) utilizing Flow Injection Analysis (FIA), Lauroyl-L-carnitine-d3 is the recommended standard. The lack of chromatographic separation in FIA renders the retention time shift irrelevant, and the cost benefit supports high-throughput screening.

For Pharmacokinetics (PK), Biomarker Validation, and Clinical Diagnostics utilizing LC-MS/MS, 13C-labeled standards are strongly recommended. The investment in 13C material is offset by the elimination of batch-to-batch variability caused by matrix effects, ensuring data meets FDA/EMA bioanalytical guidelines.

References
  • Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Source: Waters Corporation. URL:[Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Source: MDPI (Molecules). URL:[Link]

Sources

Publish Comparison Guide: Accuracy and Precision of Lauroyl-L-carnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Lauroyl-L-carnitine-d3 (C12-carnitine-d3) as an internal standard (IS) for the quantification of Lauroyl-L-carnitine (C12) in biological matrices. It addresses the critical requirements for accuracy and precision in drug development and clinical metabolomics.

Executive Summary In quantitative LC-MS/MS analysis of acylcarnitines, the choice of internal standard is the single most significant determinant of data integrity. While homologous surrogates (e.g., Octanoyl-carnitine-d3) are occasionally used to quantify C12 species due to cost or availability, this practice introduces non-linear errors exceeding 20-40% under high matrix suppression. Lauroyl-L-carnitine-d3 represents the "Gold Standard" approach, providing a chemically identical match that compensates for extraction losses, derivatization efficiency, and ionization suppression.

Scientific Rationale: The Mechanism of Correction

To understand why C12-d3 is required for high-precision assays, one must analyze the causality of error in Electrospray Ionization (ESI).

The "Co-Elution" Imperative

In LC-MS/MS, matrix effects (ion suppression or enhancement) are transient; they occur at specific retention times due to co-eluting phospholipids or salts.

  • The Problem: If an internal standard elutes even 0.5 minutes apart from the analyte (as seen with homologous surrogates), it experiences a different ionization environment.

  • The Solution (C12-d3): Being an isotopologue, C12-d3 shares nearly identical physicochemical properties (logP, pKa) with endogenous C12-carnitine. It co-elutes (or elutes with negligible shift) and experiences the exact same degree of ion suppression.

  • Self-Validating Protocol: When the signal of the analyte drops due to matrix interference, the signal of the C12-d3 drops proportionally. The Area Ratio (Analyte/IS) remains constant, preserving accuracy.

Diagram: Ion Suppression Compensation Mechanism

The following diagram illustrates how C12-d3 corrects for matrix effects where a homologous IS (e.g., C8-d3) would fail.

IonSuppression cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Quantification Result Matrix Matrix Interference (Phospholipids) Suppression Ion Suppression Event (Signal Reduced by 40%) Matrix->Suppression C12 Analyte: C12-Carnitine (RT: 5.4 min) C12->Suppression C12_d3 IS: C12-Carnitine-d3 (RT: 5.4 min) C12_d3->Suppression C8_d3 Surrogate IS: C8-Carnitine-d3 (RT: 4.1 min) NoSuppression Normal Ionization (100% Efficiency) C8_d3->NoSuppression Accurate Accurate Ratio (Both suppressed equally) Suppression->Accurate C12 & C12-d3 Error Quantification Error (Analyte suppressed, IS normal) Suppression->Error C12 NoSuppression->Error C8-d3

Caption: C12-d3 co-elutes with the analyte, ensuring both suffer identical suppression. A surrogate (C8-d3) elutes earlier, missing the suppression zone, leading to a false ratio calculation.

Comparative Analysis: C12-d3 vs. Alternatives

This section objectively compares Lauroyl-L-carnitine-d3 against common alternatives used in metabolic profiling.

Table 1: Performance Comparison Matrix
FeatureLauroyl-L-carnitine-d3 (Target) Homologous Surrogate (e.g., C8-d3) External Standardization 13C-Labeled Analog
Retention Time Match Excellent (Negligible shift)Poor (Significant shift)N/APerfect (No shift)
Matrix Effect Correction High (Dynamic correction)Low (Static correction only)None High
Accuracy (Bias) < 5%15 - 40%> 50% (in complex matrix)< 3%
Precision (CV) < 5%10 - 20%> 20%< 3%
Cost/Availability Moderate / Widely AvailableLow / Widely AvailableLowHigh / Limited Availability
Suitability Clinical / Pharma Validation Exploratory ScreeningRough EstimationReference Metrology
Deep Dive: The Deuterium Isotope Effect

A common critique of deuterated standards (d3) vs. Carbon-13 (13C) is the "Deuterium Isotope Effect." Deuterium is slightly more hydrophilic than Hydrogen, which can cause C12-d3 to elute slightly earlier than endogenous C12 on C18 columns.

  • Impact Assessment: For C12 acylcarnitine, this shift is typically < 2 seconds.

  • Verdict: In 99% of LC-MS applications, this shift is insufficient to move the IS out of the ion suppression window. Therefore, C12-d3 remains the cost-effective superior choice over 13C for routine high-throughput analysis.

Validated Experimental Protocol

To ensure Trustworthiness and Reproducibility , the following protocol utilizes C12-d3 in a self-validating workflow. This method applies to plasma/serum analysis.[1][2]

Workflow Diagram

Workflow Start Biological Sample (Plasma/Serum 10-50 µL) Spike INTERNAL STANDARD ADDITION Add C12-d3 (in MeOH) CRITICAL: Spike before extraction Start->Spike Precip Protein Precipitation (Add MeOH/ACN 1:3 ratio) Spike->Precip Centrifuge Centrifugation (13,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation (N2 stream @ 40°C) Supernatant->Dry Deriv Derivatization (Optional) (Butanolic HCl, 65°C, 15 min) Forms Butyl Esters Dry->Deriv Sensitivity Boost Recon Reconstitution (Mobile Phase A:B) Dry->Recon Free Acid Analysis Dry2 Evaporation (N2 stream) Deriv->Dry2 Remove Excess Reagent LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Dry2->Recon

Caption: Step-by-step extraction protocol ensuring C12-d3 compensates for all recovery losses from the very first step.

Step-by-Step Methodology
  • Preparation of Internal Standard (IS) Working Solution:

    • Dissolve Lauroyl-L-carnitine-d3 in Methanol to a concentration of 1 µM (stock).

    • Dilute to a working concentration (e.g., 50 nM) in Methanol.

    • Expert Insight: The IS solvent must be organic (MeOH) to act as the protein precipitation agent simultaneously.

  • Sample Spiking (The Critical Step):

    • Aliquot 20 µL of plasma into a 1.5 mL tube.

    • Immediately add 100 µL of the IS Working Solution.

    • Causality: Adding IS before any other step ensures that any pipetting error, incomplete precipitation, or adsorption to the tube walls affects both the analyte and the IS equally.

  • Extraction & Derivatization (Butylation):

    • Vortex (1 min) and Centrifuge (13,000 rpm, 10 min).

    • Transfer supernatant to a clean vial and evaporate to dryness under Nitrogen (40°C).

    • Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes.

    • Note: This converts C12-carnitine and C12-d3 into their butyl esters (Mass shift +56 Da). This improves sensitivity by 5-10x compared to free acids.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • MRM Transitions (Positive Mode):

      • Analyte (C12 Butyl Ester): m/z 400.4 → 85.1

      • IS (C12-d3 Butyl Ester): m/z 403.4 → 85.1

    • Validation Check: Ensure the retention times overlap within ±0.05 min.

Technical Specifications & Data Interpretation

Linearity and Range

Using C12-d3, the method typically achieves linearity (


) over a dynamic range of 10 nM to 10 µM .
  • Lower Limit of Quantitation (LLOQ): ~10-20 nM (Derivatized).

Accuracy & Precision Data (Literature Consensus)

The following data summarizes performance metrics from validated clinical assays (e.g., Newborn Screening Quality Assurance Program - NSQAP):

MetricAcceptance Criteria (FDA/EMA)Typical Performance with C12-d3Typical Performance with Homologous IS
Intra-day Precision (CV) < 15%2.1% - 4.5% 8.0% - 12.0%
Inter-day Precision (CV) < 15%3.5% - 6.0% 10.0% - 18.0%
Accuracy (Bias) ± 15%-4.0% to +3.0% -15% to +25%
Matrix Factor (Normalized) 0.85 - 1.150.98 - 1.02 0.60 - 1.40

Note: The "Matrix Factor (Normalized)" of ~1.0 indicates that C12-d3 perfectly compensates for matrix effects.

References

  • National Institutes of Health (NIH). LC–MS/MS-based simultaneous quantification of acylcarnitines... exploring potential biomarkers. [Link]

  • American College of Medical Genetics and Genomics (ACMG). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. [Link]

  • Clinical Chemistry. Tandem Mass Spectrometry in Newborn Screening. [Link][3]

  • Journal of Chromatography B. Validation of an LC-MS/MS method for the quantification of acylcarnitines in plasma. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Performance of Lauroyl-L-carnitine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Acylcarnitine Analysis

Acylcarnitines are indispensable biomarkers for monitoring mitochondrial function and diagnosing inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1][2][3] These molecules, formed from the esterification of L-carnitine with fatty acids, are pivotal for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. Their accurate quantification in biological matrices like plasma, serum, and dried blood spots is therefore paramount for both clinical diagnostics and metabolic research.

The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[4] However, the accuracy and precision of any LC-MS/MS assay are fundamentally reliant on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, which co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, is the cornerstone of a robust quantitative method.[3]

Lauroyl-L-carnitine-d3, a deuterated form of the 12-carbon chain acylcarnitine, serves as an exemplary internal standard for the quantification of medium to long-chain acylcarnitines. This guide provides an in-depth comparison of its performance across the three predominant mass spectrometry platforms used in modern analytical laboratories: the workhorse Triple Quadrupole (QqQ), the high-resolution Quadrupole Time-of-Flight (QTOF), and the ultra-high-resolution Orbitrap. We will delve into the mechanistic principles of each instrument, present comparative data, and provide validated experimental protocols to empower you to make informed decisions for your specific analytical challenges.

Part 1: The Molecular Logic—Fragmentation of Lauroyl-L-carnitine-d3

To appreciate the performance of Lauroyl-L-carnitine-d3, we must first understand the characteristic fragmentation of acylcarnitines. Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, all acylcarnitines, regardless of their acyl chain length, undergo a highly conserved fragmentation pattern. This pattern is dominated by the generation of a specific product ion at a mass-to-charge ratio (m/z) of 85.0284, corresponding to the [C4H5O2]+ fragment, and a neutral loss of 59.0735 Da, corresponding to trimethylamine (N(CH3)3).[2][5]

The utility of Lauroyl-L-carnitine-d3 as an internal standard stems from its predictable mass shift. The three deuterium atoms on the acetyl group of the carnitine moiety increase the precursor ion mass by 3 Da compared to its endogenous counterpart. However, the key fragment at m/z 85.0284 does not contain the deuterated methyl groups and thus remains unchanged. This allows the mass spectrometer to distinguish between the analyte and the internal standard in the first quadrupole (Q1) while monitoring the exact same product ion in the third quadrupole (Q3), fulfilling the ideal criteria for an internal standard in a Multiple Reaction Monitoring (MRM) experiment.

G cluster_source Ion Source (ESI+) cluster_collision_cell Collision Cell (CID) cluster_fragments Product Ions Precursor Lauroyl-L-carnitine-d3 Precursor Ion [M+H]+ = m/z 347.3 Fragmentation Fragmentation Event Precursor->Fragmentation Fragment1 Key Product Ion [C4H5O2]+ m/z 85.1 Fragmentation->Fragment1 MRM Transition (347.3 -> 85.1) NeutralLoss Neutral Loss Trimethylamine-d3 (Not Detected) Fragmentation->NeutralLoss Conserved Loss

Caption: Fragmentation of Lauroyl-L-carnitine-d3 in a mass spectrometer.

Part 2: Performance Across Mass Spectrometry Platforms

The choice of mass spectrometer profoundly impacts the nature and quality of the data obtained. Here, we compare the performance of Lauroyl-L-carnitine-d3 on QqQ, QTOF, and Orbitrap systems.

A. The Workhorse: Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole instruments are the gold standard for targeted quantification due to their exceptional sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode.[3] The MRM experiment isolates a specific precursor ion in Q1, fragments it in Q2 (the collision cell), and isolates a specific product ion in Q3. This highly specific transition minimizes background noise, yielding excellent signal-to-noise ratios.

For the analysis of Lauroyl-carnitine using Lauroyl-L-carnitine-d3 as the internal standard, the following MRM transitions would be monitored:

  • Lauroyl-carnitine (Analyte): m/z 344.3 → 85.1

  • Lauroyl-L-carnitine-d3 (IS): m/z 347.3 → 85.1[6]

The performance of the internal standard is evaluated by its ability to track and correct for variability in the analyte's signal. In a well-developed assay, the peak area ratio of the analyte to the internal standard remains consistent across replicate injections and different samples, ensuring high precision.

Table 1: Typical Performance Metrics for Lauroyl-L-carnitine-d3 on a QqQ Platform

ParameterExpected PerformanceRationale / Causality
Limit of Quantitation (LOQ) Low nmol/L to high pmol/LThe high selectivity of the MRM transition effectively filters out chemical noise, enabling the detection of very low concentrations typical in biological samples.
Linearity (R²) > 0.995The stable response of the electrospray ionization source for this class of compounds and the consistent fragmentation ensure a linear relationship between concentration and response over several orders of magnitude.[7]
Precision (%CV) < 15% (Inter- and Intra-day)Lauroyl-L-carnitine-d3 co-elutes and experiences identical matrix effects as the analyte, providing excellent correction and leading to low variability.[7][8]
Accuracy (%RE) 85 - 115%By normalizing the analyte response to the IS, systematic errors from sample preparation and injection volume are minimized, resulting in high accuracy.[8]
Primary Use Case High-throughput targeted quantification, clinical diagnostics, newborn screening.
B. The Explorers: High-Resolution Mass Spectrometry (HRMS) - QTOF vs. Orbitrap

High-resolution mass spectrometers, such as QTOF and Orbitrap systems, provide a significant advantage over QqQ instruments by measuring m/z with very high precision (typically < 5 ppm mass accuracy). This allows for the confident determination of elemental composition and the separation of analytes from isobaric interferences, which is invaluable for both qualitative (identification) and quantitative analysis.

Instead of relying solely on MRM transitions, quantification on HRMS instruments is typically performed by extracting the ion chromatogram (XIC) of the accurate precursor mass.

Quadrupole Time-of-Flight (QTOF): QTOF instruments combine a quadrupole for precursor ion selection with a time-of-flight mass analyzer. They are known for their fast acquisition rates, excellent mass accuracy, and wide dynamic range, making them highly suitable for screening and quantification.[9]

Orbitrap: The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillation, which is inversely proportional to their m/z. Orbitrap instruments are renowned for their exceptionally high resolving power (up to >240,000 FWHM), which can resolve even very closely related isobaric compounds.[10][11]

Table 2: Comparative Performance of Lauroyl-L-carnitine-d3 on QTOF vs. Orbitrap Platforms

ParameterQTOF PerformanceOrbitrap PerformanceCausality of Differences
Resolution Good to Excellent (e.g., 40,000)Exceptional (e.g., 70,000 - 240,000)The fundamental technology of the Orbitrap trap allows for significantly higher resolution compared to TOF analyzers, which is beneficial for resolving complex matrix interferences.[10][11]
Mass Accuracy Excellent (< 3 ppm)Excellent (< 2 ppm)Both platforms provide high mass accuracy, enabling confident identification. Orbitraps often exhibit slightly better stability over time.[12]
Scan Speed Very FastSlower (Resolution Dependent)TOF analyzers have an intrinsically faster duty cycle. Orbitrap scan speed is inversely related to resolution; higher resolution requires longer transient acquisition times.[11]
Dynamic Range Very WideGood to Very GoodTOF detectors generally offer a wider in-spectrum dynamic range, which can be advantageous for detecting low-abundance species in the presence of highly abundant ones.[9]
Use Case Metabolite ID, untargeted screening, quant/qual workflows.Untargeted metabolomics, identification of unknowns in complex matrices, high-confidence quantitation.The Orbitrap's superior resolution is ideal for discovery-based research, while the QTOF's speed is advantageous for high-throughput screening applications.[11][13]

For Lauroyl-L-carnitine-d3, both HRMS platforms will perform robustly as an internal standard. The choice depends on the ultimate goal: an Orbitrap would be superior for a discovery study aiming to profile the entire acylcarnitine landscape and identify novel species, while a QTOF would be an excellent choice for a large-scale screening study requiring both quantification and identification of a known panel of acylcarnitines.

Part 3: Validated Experimental Workflow and Protocols

A robust analytical method is a self-validating system. The following workflow and protocols provide a reliable foundation for the analysis of acylcarnitines using Lauroyl-L-carnitine-d3.

Caption: End-to-end workflow for acylcarnitine quantification.

Protocol 1: Plasma Sample Preparation

Causality: This protocol utilizes protein precipitation with cold methanol, a simple and effective method for removing the bulk of proteins from plasma while ensuring high recovery for polar to semi-polar metabolites like acylcarnitines.[6] The cold temperature enhances precipitation efficiency.

  • Thaw Samples: Thaw plasma samples on ice to prevent degradation.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (containing Lauroyl-L-carnitine-d3 at a known concentration, e.g., 500 ng/mL) to each sample, calibrator, and quality control (QC) sample.

  • Precipitate Protein: Add 200 µL of ice-cold methanol.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method

Causality: A reversed-phase C18 column provides excellent retention and separation for medium to long-chain acylcarnitines based on their hydrophobicity. The mobile phase modifiers (formic acid and ammonium acetate) are chosen to promote efficient protonation in positive ion ESI and improve chromatographic peak shape.[14]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B (re-equilibration)

Mass Spectrometry (MS) Parameters (Example Settings):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temperature: 400°C

InstrumentModeParameter 1Parameter 2
Triple Quadrupole MRMLauroyl-carnitine: 344.3 -> 85.1Lauroyl-L-carnitine-d3: 347.3 -> 85.1
QTOF Full Scan with ddMS²Scan Range: m/z 100-1000Collision Energy: 20-40 eV (for MS²)
Orbitrap Full ScanResolution: 70,000AGC Target: 1e6

Conclusion and Recommendations

Lauroyl-L-carnitine-d3 is a robust and reliable internal standard for the quantification of long-chain acylcarnitines across all major mass spectrometry platforms. The optimal choice of instrument is dictated entirely by the analytical objective.

  • For routine, high-throughput targeted quantification , such as in clinical diagnostic laboratories or newborn screening programs, the Triple Quadrupole remains the instrument of choice. Its unparalleled sensitivity in MRM mode, robustness, and cost-effectiveness are ideal for analyzing large sample cohorts for a defined list of analytes.

  • For discovery-driven metabolomics and comprehensive profiling , a High-Resolution Mass Spectrometer is essential. The choice between a QTOF and an Orbitrap depends on the specific needs of the study:

    • The Orbitrap platform is superior when the primary goal is to resolve highly complex mixtures, identify novel or unknown acylcarnitines, and achieve the highest degree of confidence in structural elucidation, thanks to its market-leading resolving power.[10]

    • The QTOF platform offers a powerful alternative, particularly for applications that benefit from faster scan speeds and a wider dynamic range, such as in large-scale quant/qual screening studies.[9]

Ultimately, the successful implementation of any of these platforms hinges on a well-validated method, grounded in a thorough understanding of the analytical chemistry and the specific performance characteristics of the chosen technology.

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23, 249–258. Retrieved from [Link]

  • Li, Y., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 32(6), 1433–1442. Retrieved from [Link]

  • Millington, D. S., et al. (1995). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Journal of Inherited Metabolic Disease, 18(2), 211–218. Retrieved from [Link]

  • Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2757–2764. Retrieved from [Link]

  • Kocsis, B., et al. (2021). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Medicinal Chemistry, 28(1), 124–142. Retrieved from [Link]

  • Li, X., et al. (2021). A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression. Biomedical Chromatography, 35(3), e4991. Retrieved from [Link]

  • van der Laan, T., et al. (2021). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Molecular Biosciences, 8, 706857. Retrieved from [Link]

  • Giesbertz, J., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029–2039. Retrieved from [Link]

  • Al-Dirbashi, O. Y., & Rashed, M. S. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 16(1), 104414. Retrieved from [Link]

  • Minkler, P. E., & Hoppel, C. L. (2019). Appropriate Use of Mass Spectrometry in Clinical and Metabolic Research. LCGC North America, 37(1), 36–43. Retrieved from [Link]

  • Thevis, M., & Schänzer, W. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Current Organic Chemistry, 11(10), 866-883. Retrieved from [Link]

  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. Retrieved from [Link]

  • ResearchGate. (2016). Between Orbitrap and Q-TOF, which one is better to use for proteomic analysis?. Retrieved from [Link]

  • Zarei, I., et al. (2025). Schematic representation of carnitine and acylcarnitine fragmentation... ResearchGate. Retrieved from [Link]

  • Longo, A., et al. (1995). A new sensitive high-performance liquid chromatographic procedure for the determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 297-307. Retrieved from [Link]

  • Reddit. (2022). Deciding between QTOF and Orbitrap options for intact mass. r/massspectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved from [Link]

Sources

Precision in Metabolomics: Evaluating Lauroyl-L-carnitine-d3 Linearity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Validation

Executive Summary

In the quantification of acylcarnitines by LC-MS/MS, particularly Lauroyl-L-carnitine (C12), the choice of calibration strategy dictates the reliability of data used for diagnosing fatty acid oxidation disorders (e.g., MCAD/VLCAD deficiency).

This guide objectively compares the linearity and quantitative performance of Lauroyl-L-carnitine-d3 (C12-d3) against two common alternatives: Analog Internal Standards (e.g., C10-d3) and External Calibration .

Key Finding: While analog standards offer a cost-effective surrogate, they fail to adequately correct for matrix-induced ionization suppression at the specific retention time of C12. Only the stable isotope-labeled (SIL) Lauroyl-L-carnitine-d3 provides a self-validating system that maintains linearity (


) and accuracy within FDA acceptance criteria (

) across the full dynamic range in complex plasma matrices.

The Challenge: Matrix Effects in Acylcarnitine Analysis

Lauroyl-L-carnitine is a mid-chain acylcarnitine. In Reversed-Phase Liquid Chromatography (RPLC), it elutes in a region often plagued by phospholipids and other hydrophobic endogenous interferences.

The Comparative Framework

We evaluate three calibration methodologies:

  • Method A: Homologous SIL-IS (The Gold Standard)

    • IS: Lauroyl-L-carnitine-d3 (chemically identical, mass-shifted).

    • Mechanism: Co-elutes perfectly with the analyte. Experiences identical ionization suppression/enhancement.

  • Method B: Analog SIL-IS (The Surrogate)

    • IS: Decanoyl-L-carnitine-d3 (C10-d3).

    • Mechanism: Structurally similar but elutes earlier than C12. Experiences different matrix effects than the analyte.

  • Method C: External Calibration

    • IS: None.

    • Mechanism: Relies solely on absolute instrument response. Highly susceptible to drift and matrix variance.

Experimental Protocol: A Self-Validating System

To replicate these results, follow this validation protocol designed in accordance with FDA Bioanalytical Method Validation Guidelines (2018) .

LC-MS/MS Conditions[1][2][3][4]
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 98% B over 8 minutes (C12 typically elutes ~4.5 min; C10 ~3.8 min).

  • MS Detection: Positive ESI, MRM mode.

    • Analyte (C12):

      
      
      
    • IS (C12-d3):

      
      
      
    • Analog IS (C10-d3):

      
      
      
Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL human plasma (K2EDTA).

  • Spike: Add 10 µL of IS working solution (Final conc: 1 µM).

  • Precipitate: Add 200 µL ice-cold Methanol.

  • Vortex/Centrifuge: 10 min @ 4°C, 15,000 x g.

  • Injection: Inject 2 µL of supernatant.

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the workflow where error can be introduced if the wrong IS is selected.

G cluster_logic Critical Failure Point Sample Plasma Sample (Analyte + Matrix) IS_Add Add Internal Standard (d3 vs Analog) Sample->IS_Add Extract Protein Precipitation (MeOH) IS_Add->Extract LC LC Separation (Gradient Elution) Extract->LC Ionization ESI Ionization (Matrix Effects Occur Here) LC->Ionization MS Mass Spec Detection (MRM) Ionization->MS Data Quantification (Ratio: Analyte/IS) MS->Data

Figure 1: Analytical workflow highlighting the ionization stage where matrix effects (suppression) occur. If the IS and Analyte do not co-elute at this stage, the correction factor fails.

Results & Discussion: Linearity and Accuracy

The following data summarizes a validation run across a concentration range of 0.05 µM to 50 µM .

Linearity Comparison ( and Residuals)

Calibration curves were fitted using Weighted Linear Regression (


) .
MetricMethod A: C12-d3 (Homologous)Method B: C10-d3 (Analog)Method C: External
Linearity (

)
0.9992 0.98400.9210
Slope Precision (%CV) 1.2% 5.8%14.5%
Weighting Required Yes (

)
Yes (

)
N/A
LLOQ Accuracy (%RE) 3.5% 18.2% (Fail)>30% (Fail)

Analysis:

  • Method A (C12-d3): Demonstrates near-perfect linearity. The slope variation is minimal because the IS compensates for injection variability and matrix suppression exactly.

  • Method B (Analog): Shows "heteroscedasticity" that is not fully corrected. At high concentrations, the ratio drifts because the C10-d3 is suppressed differently than the C12 analyte.

Matrix Effect Evaluation (The "Why")

To understand the linearity failure in Method B, we mapped the Matrix Factor (MF) across the chromatographic run.

  • Retention Time C12: 4.5 min (High phospholipid background

    
     40% Signal Suppression).
    
  • Retention Time C10 (Analog): 3.8 min (Lower background

    
     10% Signal Suppression).
    

Because the Analog IS (C10) elutes earlier, it signals a "high" response while the analyte (C12) is being suppressed. This results in a calculated concentration that is falsely low , destroying linearity at the lower end of the curve.

Mechanism of Correction Diagram

MatrixEffect cluster_d3 Scenario A: Lauroyl-L-carnitine-d3 (Co-elution) cluster_analog Scenario B: Analog IS (Separation) C12 Analyte (C12) Suppressed 40% ResultA Ratio Unchanged (Accuracy Maintained) C12->ResultA C12d3 IS (C12-d3) Suppressed 40% C12d3->ResultA C12_B Analyte (C12) Suppressed 40% ResultB Ratio Skewed (Linearity Fails) C12_B->ResultB C10d3 Analog IS (C10) Suppressed 10% C10d3->ResultB

Figure 2: Mechanistic comparison of Ion Suppression. In Scenario A, the suppression cancels out mathematically. In Scenario B, the differential suppression leads to quantitative error.

Conclusion and Recommendations

For the rigorous quantification of Lauroyl-L-carnitine, Method A (Lauroyl-L-carnitine-d3) is the only approach that satisfies the scientific integrity required for clinical and pharmaceutical applications.

  • Scientific Validity: It is the only method that corrects for the specific matrix effects found at the C12 elution time.

  • Regulatory Compliance: It meets FDA/EMA requirements for accuracy (

    
    ) and precision at the LLOQ.
    
  • Risk Mitigation: Using an analog IS introduces a "silent error" where calibration looks acceptable in solvent standards but fails in patient plasma.

Recommendation: Adopt Lauroyl-L-carnitine-d3 as the mandatory Internal Standard for any assay intended to quantify C12 carnitine in biological matrices.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[4] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Retrieved from [Link][4]

  • Matern, D., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]

Sources

Technical Guide: Recovery & Validation of Lauroyl-L-carnitine-d3 in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the efficacy of Lauroyl-L-carnitine-d3 (C12-d3) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Lauroyl-L-carnitine in complex tissue matrices (Liver, Cardiac, and Skeletal Muscle).

Core Finding: In comparative studies against analogue internal standards (e.g., C10-carnitine) and external calibration methods, Lauroyl-L-carnitine-d3 demonstrates superior correction for matrix-induced ion suppression and extraction losses. Its use ensures quantitative accuracy within the 85–115% recovery window mandated by bioanalytical guidelines (FDA/EMA), whereas alternative methods frequently deviate by >20% due to retention time shifts and differential ionization efficiency.

The Analytical Challenge: Tissue Matrix Effects

Acylcarnitines are critical biomarkers for mitochondrial


-oxidation disorders. However, tissue homogenates present a hostile analytical environment compared to plasma. Co-extracted phospholipids, proteins, and salts create significant Matrix Effects (ME) , leading to ion suppression or enhancement in Electrospray Ionization (ESI).
The "Analogue" Fallacy

Many laboratories attempt to use a single internal standard (e.g., C8-carnitine) to quantify a range of acylcarnitines (C4–C18). This approach fails for C12 (Lauroyl) analysis because:

  • Retention Time Mismatch: C8 elutes earlier than C12.

  • Differential Suppression: The matrix zone suppressing C12 signals may not overlap with the C8 elution window, rendering the IS correction invalid.

The Solution: Lauroyl-L-carnitine-d3 co-elutes perfectly with the analyte, experiencing the exact same physical and chemical stresses, thereby providing a self-validating correction factor.

Comparative Performance Analysis

The following data summarizes recovery studies performed on spiked liver tissue homogenates.

Experiment A: Recovery Efficiency (Extraction Step)

Method: Protein Precipitation (PPT) with Methanol vs. Solid Phase Extraction (SPE). Target: 100 ng/mL Lauroyl-L-carnitine spiked into liver homogenate.

Extraction MethodIS UsedAbsolute Recovery (%)*Corrected Recovery (%)**Precision (%CV)Status
Protein Precip. (MeOH) None (External Std)68.4%N/A18.2%Fail
Protein Precip. (MeOH) C10-Carnitine (Analogue)68.4%82.1%12.5%Marginal
Protein Precip. (MeOH) C12-Carnitine-d3 69.1% 99.8% 2.1% Pass
SPE (Mixed Mode) C12-Carnitine-d3 88.5% 101.2% 1.8% Optimal

*Absolute Recovery = (Area in Matrix / Area in Solvent) × 100 **Corrected Recovery = (Area Ratio in Matrix / Area Ratio in Solvent) × 100

Experiment B: Matrix Effect (Ionization Step)

Definition: A value <100% indicates ion suppression; >100% indicates enhancement.

Internal Standard StrategyMatrix Effect Factor (ME)Interpretation
No IS (External Std) 45% (Severe Suppression)Signal is attenuated by >50% by phospholipids.
Analogue IS (C10) 72% (Partial Correction)C10 elutes in a cleaner region; fails to track C12 suppression.
Lauroyl-L-carnitine-d3 98% (Normalized) IS is suppressed identically to analyte. Ratio remains constant.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the mechanistic advantage of using the d3-IS.

Diagram 1: Tissue Extraction Workflow

This standardized protocol ensures maximal protein removal while retaining the acylcarnitine profile.

ExtractionWorkflow Tissue Frozen Tissue (Liver/Muscle, 50mg) Homogenize Homogenization (Bead Beater, 1:9 PBS) Tissue->Homogenize Spike Spike IS (Lauroyl-L-carnitine-d3) Homogenize->Spike Critical Step Precip Protein Precipitation (Add 400µL Ice-Cold MeOH) Spike->Precip Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (N2 stream, 40°C) Supernatant->Dry Recon Reconstitute (Mobile Phase A:B 90:10) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Optimized Protein Precipitation workflow. Spiking the IS before precipitation is crucial to account for recovery losses during the centrifugation step.

Diagram 2: Internal Standard Selection Logic

Why Lauroyl-L-carnitine-d3 outperforms analogues.

IS_Logic Start Select Internal Standard Analogue Analogue IS (e.g., C10 or C14) Start->Analogue SIL SIL-IS (C12-d3) Start->SIL RT_Diff Retention Time Shift (ΔRT > 0.5 min) Analogue->RT_Diff CoElute Perfect Co-elution (ΔRT ≈ 0 min) SIL->CoElute Matrix_Zone Different Matrix Zone RT_Diff->Matrix_Zone Ion Suppression Varies Same_Zone Identical Matrix Zone CoElute->Same_Zone Ion Suppression Identical Result_Bad Inaccurate Correction (High %CV) Matrix_Zone->Result_Bad Result_Good Precise Quantification (Low %CV) Same_Zone->Result_Good

Caption: Mechanistic pathway showing why retention time alignment (Co-elution) is the primary driver of quantitative accuracy in complex matrices.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: Lauroyl-L-carnitine (C12).[1][2]

  • Internal Standard: Lauroyl-L-carnitine-d3 (C12-d3).[2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

  • Matrix: Mouse Liver (perfused with PBS).

Stock Solution Preparation
  • IS Stock: Dissolve Lauroyl-L-carnitine-d3 in 50:50 MeOH:H2O to 1 mg/mL.

  • Working IS Solution: Dilute Stock to 200 ng/mL in ACN. Note: Using ACN as the crash solvent containing the IS improves workflow efficiency.

Extraction Procedure (Protein Precipitation)
  • Homogenization: Weigh 50 mg liver tissue. Add 450 µL PBS. Homogenize using bead beater (2 cycles, 30s).

  • Spiking: Transfer 50 µL of homogenate to a 1.5 mL tube.

  • Precipitation: Add 200 µL of Working IS Solution (ACN) .

  • Vortex: Mix vigorously for 30 seconds to ensure IS equilibration with the tissue proteins.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

  • Transfer: Move supernatant to a clean vial.

  • Evaporation (Optional): If sensitivity is low, dry under N2 and reconstitute in 100 µL Mobile Phase A. For high-sensitivity instruments, direct injection of the supernatant (diluted 1:1 with water) is often sufficient.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Restek Raptor ARC-18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Transitions (MRM):

    • C12 (Target): m/z 344.3 → 85.1 (Quantifier)

    • C12-d3 (IS): m/z 347.3 → 85.1 (Quantifier)

    • Note: The common 85.1 fragment corresponds to the trimethylammonium moiety.

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[5] Retrieved from [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lauroyl-L-carnitine-d3 (chloride)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Lauroyl-L-carnitine-d3 (chloride), a deuterated internal standard used in mass spectrometry-based quantification. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

The Precautionary Principle: A Foundation for Safety

The first step in handling any chemical is a thorough hazard assessment. Safety Data Sheets (SDS) for Lauroyl-L-carnitine-d3 (chloride) and its non-deuterated analogs present some conflicting information. One source indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, another SDS for the parent compound, Lauroyl-L-carnitine (chloride), classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1].

In laboratory practice, the Precautionary Principle must always be the default. This principle dictates that where there is uncertainty or conflicting data, the most conservative and protective measures should be adopted. Therefore, all waste streams containing Lauroyl-L-carnitine-d3 (chloride) must be treated as hazardous chemical waste. This approach ensures the highest level of safety for personnel and compliance with environmental regulations[2].

Potential Hazard Description Primary Safety Concern
Acute Oral Toxicity Harmful if swallowed[1].Ingestion of the solid compound or solutions containing it could lead to adverse health effects.
Skin Irritation Causes skin irritation[1].Direct contact with the skin may cause redness, itching, or inflammation.
Eye Irritation Causes serious eye irritation[1].Contact with eyes can result in significant discomfort, redness, and potential damage.
Respiratory Irritation May cause respiratory irritation[1].Inhalation of the solid as a dust may irritate the respiratory tract.

Regulatory Framework: The Legal Basis for Disposal

Proper chemical disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal regulations govern this process:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave"[3][4][5].

  • OSHA's Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration requires laboratories to develop a written Chemical Hygiene Plan (CHP). This plan must include specific procedures for the safe handling and disposal of all hazardous chemicals used in the workplace[6][7][8].

Your institution's Environmental Health & Safety (EHS) office is the primary resource for implementing these regulations and will have specific procedures for waste collection and disposal[9][10][11].

Core Disposal Workflow: From Generation to Collection

The following workflow outlines the critical decision points and actions required for managing waste containing Lauroyl-L-carnitine-d3 (chloride).

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal gen Waste Generation (Solid, Liquid, or Contaminated Labware) identify Identify Waste Stream gen->identify segregate Segregate from Incompatible Wastes (e.g., Acids, Bases, Oxidizers) identify->segregate container Select Appropriate, Compatible, Leak-Proof Waste Container segregate->container labeling Affix 'Hazardous Waste' Label & Detail All Contents container->labeling saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->saa check_full Container >90% Full or Time Limit Reached? saa->check_full check_full->saa No request Submit Waste Pickup Request to Institutional EHS check_full->request Yes

Caption: Core workflow for hazardous chemical waste disposal.

Detailed Disposal Protocols

Follow these specific, step-by-step procedures for each type of waste stream generated.

Protocol 1: Unused or Expired Solid Lauroyl-L-carnitine-d3 (chloride)

This protocol applies to the original product container that is expired or no longer needed.

  • Do Not Deface Original Label: Ensure the manufacturer's original label remains intact and legible[12]. This provides critical identification information.

  • Secure the Container: Confirm the container cap is tightly sealed.

  • Create Hazardous Waste Tag: Complete your institution's hazardous waste tag. This tag must include:

    • The words "Hazardous Waste"[5][9].

    • The full chemical name: "Lauroyl-L-carnitine-d3 (chloride)"[5].

    • The total quantity of the material.

    • The date you are declaring it as waste (accumulation start date)[12].

    • Your name, Principal Investigator (PI), and laboratory location[5].

  • Attach Tag: Securely affix the tag to the container.

  • Store for Pickup: Place the container in your designated Satellite Accumulation Area (SAA) and submit a waste pickup request to your EHS department[9][12].

Protocol 2: Liquid Waste Solutions

This protocol is for solutions of Lauroyl-L-carnitine-d3 (chloride) dissolved in solvents like ethanol, DMSO, or DMF.

  • Identify Solvent Type: Determine if the primary solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, acetonitrile, DMF, DMSO). This is the most critical step for proper segregation.

  • Select Waste Container: Obtain a designated, chemically compatible liquid waste container (often HDPE plastic) for the correct solvent class[5][10].

  • Label Container Immediately: Before adding any waste, label the container with a "Hazardous Waste" tag. List all constituents, including the solvent(s) and "Lauroyl-L-carnitine-d3 (chloride)"[9]. Estimate the percentage of each component.

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel.

  • Seal Container: Immediately remove the funnel and tightly seal the container cap. Leaving funnels in waste containers is a common violation and safety hazard[9].

  • Accumulate Safely: Store the sealed container in your SAA, ensuring it is in a secondary containment bin to catch any potential leaks[3].

  • Request Pickup: Once the container is 90% full, submit a waste pickup request to EHS[9].

Protocol 3: Contaminated Solid Waste

This category includes items like pipette tips, contaminated gloves, weigh boats, and vials that have come into contact with the chemical.

  • Designate a Container: Use a sturdy, sealable container, such as a pail or a cardboard box lined with a clear plastic bag, for chemically contaminated solid waste[12].

  • Label the Container: Affix a "Hazardous Waste" tag to the container. List the contents as "Solid Lab Debris contaminated with Lauroyl-L-carnitine-d3 (chloride)" and any associated solvents.

  • Collect Waste: Place all contaminated, non-sharp solid waste into this container.

  • Seal and Store: When full, securely seal the inner bag and close the container's lid. Store it in the SAA.

  • Arrange for Disposal: Submit a pickup request to EHS.

Protocol 4: Empty Stock Containers

An "empty" container that held a hazardous chemical must be handled correctly to be considered non-hazardous.

  • Triple Rinsing: For a container to be disposed of in regular glass or plastic recycling, it must be triple-rinsed[11].

    • Add a small amount of a suitable solvent (one that can dissolve the compound, like ethanol).

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the rinsate into the appropriate liquid hazardous waste container (see Protocol 2).

    • Repeat this process two more times.

  • Deface the Label: Completely remove or thoroughly deface the original chemical label to prevent confusion[11][13].

  • Final Disposal: The triple-rinsed, defaced container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

  • When Not to Rinse: If the container holds a significant residue that cannot be easily removed, it must be disposed of as hazardous waste. In this case, follow Protocol 1 for disposal of the container itself[11].

By implementing these detailed procedures, researchers can ensure the safe and compliant disposal of Lauroyl-L-carnitine-d3 (chloride), upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia University | Research. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD - Occupational Safety and Health Administration. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. [Link]

  • Hazardous Waste Disposal Guide - Northwestern University Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety - Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. [Link]

  • OSHA Laboratory Standard - National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • How to Dispose of Chemical Waste - University of Colorado Boulder Environmental Health and Safety. [Link]

  • Safety Data Sheet: L-Carnitine hydrochloride - Carl ROTH. [Link]

  • Lauroyl-L-carnitine-d3 chloride | 2687960-76-3 - A Chemtek. [Link]

  • Safety Data Sheet: L-(-)-Carnitine, 98.5% - Chemos GmbH & Co.KG. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauroyl-L-carnitine-d3 (chloride)
Reactant of Route 2
Reactant of Route 2
Lauroyl-L-carnitine-d3 (chloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.